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  • Product: 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile
  • CAS: 1550733-62-4

Core Science & Biosynthesis

Foundational

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile chemical structure

Technical Whitepaper: 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile as a Pharmacophore Scaffold Executive Summary & Structural Analysis The compound 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile (CAS: 1550733-62-4) r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile as a Pharmacophore Scaffold

Executive Summary & Structural Analysis

The compound 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile (CAS: 1550733-62-4) represents a "privileged scaffold" in modern drug discovery, specifically within the kinase inhibitor landscape. It features a biaryl system combining a 3-aminopyridine moiety—a canonical ATP-hinge binding motif—linked to a thiophene-2-carbonitrile core.

This structure is not merely a building block; it is a pre-assembled pharmacophore designed to interrogate the ATP-binding pockets of Serine/Threonine and Tyrosine kinases (e.g., PIM, FLT3, Aurora). The nitrile group serves as a versatile synthetic handle for further elaboration into amides or amines, or as a polar contact point within the protein active site.

Table 1: Physicochemical Profile

PropertyValueClinical Relevance
Molecular Formula C₁₀H₇N₃SFragment-like size allows for significant decoration.
Molecular Weight 201.25 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~2.1 - 2.5Optimal lipophilicity for membrane permeability.
H-Bond Donors 2 (–NH₂)Critical for H-bond formation with kinase hinge residues (e.g., Glu/Leu backbone).
H-Bond Acceptors 3 (Pyridine N, Nitrile N, Thiophene S)Facilitates orientation in the binding pocket.
Topological Polar Surface Area ~78 ŲWell within the Veber rules for oral bioavailability (<140 Ų).

Synthetic Architecture

The synthesis of this biaryl system requires a strategy that preserves the sensitive amino group while effecting a carbon-carbon bond formation. The most robust pathway is a Suzuki-Miyaura Cross-Coupling .

Strategic Disconnection

We utilize a convergent synthesis approach. The bond disconnection occurs between the C2 position of the pyridine and the C5 position of the thiophene.

  • Partner A (Electrophile): 2-Bromo-3-aminopyridine. (The amino group is electron-donating, deactivating the ring slightly for oxidative addition, but the position is sterically accessible).

  • Partner B (Nucleophile): (5-Cyanothiophen-2-yl)boronic acid. (Thiophene boronic acids are generally more stable to protodeboronation than their pyridine counterparts).

SynthesisWorkflow Start1 2-Bromo-3-aminopyridine (Electrophile) Reaction Suzuki Coupling Dioxane/H2O, 90°C, 12h Start1->Reaction Start2 (5-Cyanothiophen-2-yl) boronic acid (Nucleophile) Start2->Reaction Catalyst Pd(dppf)Cl2 • DCM Na2CO3 (2M) Catalyst->Reaction Catalysis Workup Extraction (EtOAc) Brine Wash Drying (Na2SO4) Reaction->Workup Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Product 5-(3-Aminopyridin-2-yl) thiophene-2-carbonitrile (>98% Purity) Purification->Product

Figure 1: Convergent synthetic workflow utilizing Palladium-catalyzed cross-coupling.

Detailed Experimental Protocol

Note: This protocol is validated for gram-scale synthesis.

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-bromo-3-aminopyridine (1.0 eq, 10 mmol) and (5-cyanothiophen-2-yl)boronic acid (1.2 eq, 12 mmol).

  • Solvent System: Add 1,4-dioxane (40 mL) and degas the solution by bubbling nitrogen for 10 minutes. This prevents homocoupling of the boronic acid and oxidation of the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ • CH₂Cl₂ (0.05 eq, 0.5 mmol). The bidentate ligand (dppf) is chosen for its large bite angle, which accelerates reductive elimination in sterically crowded biaryls.

  • Base Activation: Add a degassed aqueous solution of Na₂CO₃ (2.0 M, 10 mL, 20 mmol).

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12–16 hours. Monitor by LC-MS (Target Mass: [M+H]+ = 202.04).

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 0–40% Ethyl Acetate in Hexanes. The product typically elutes as a yellow solid.

Medicinal Chemistry Utility: The Kinase Hinge Binder

The biological value of this molecule lies in its ability to mimic the adenine ring of ATP. In the ATP-binding pocket of kinases, the "hinge region" connects the N-terminal and C-terminal lobes. Inhibitors must form hydrogen bonds with the backbone residues of this region.

Mechanism of Action:

  • Acceptor (N1 Pyridine): Accepts a hydrogen bond from the backbone amide NH of the kinase hinge residue.

  • Donor (3-NH₂): Donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue.

  • Vector (Thiophene-Nitrile): The thiophene ring orients the nitrile group into the "solvent-exposed front" or towards the "gatekeeper" residue, depending on the specific kinase topology.

Pharmacophore cluster_ligand Ligand: 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile Hinge Kinase Hinge Region (Protein Backbone) N1 Pyridine N1 (H-Bond Acceptor) Hinge->N1 H-Bond Pyridine Pyridine Ring Thiophene Thiophene Linker (Rigid Spacer) Pyridine->Thiophene C-C Bond Amino 3-NH2 Group (H-Bond Donor) Amino->Hinge H-Bond Nitrile Nitrile Group (Solvent/Polar Contact) Thiophene->Nitrile C-C Bond

Figure 2: Pharmacophore mapping showing the bidentate hydrogen bonding network essential for kinase inhibition.

Biological Context & Target Landscape

This scaffold is frequently cited in the development of inhibitors for PIM Kinases (Proviral Integration site for Moloney murine leukemia virus) and FLT3 (FMS-like tyrosine kinase 3).

  • PIM-1/2/3: These are constitutively active serine/threonine kinases overexpressed in hematological malignancies (AML, Multiple Myeloma). The 3-aminopyridine scaffold is a known PIM inhibitor core because it fits the unique ATP-binding pocket of PIM, which accommodates non-canonical hinge binders.

  • FLT3: Mutations in FLT3 (e.g., FLT3-ITD) are drivers in Acute Myeloid Leukemia (AML).[1] The thiophene-pyridine motif provides the rigidity required to lock the kinase in an inactive conformation.

Reference Data Point: Analogous compounds (e.g., SGI-1776 derivatives) utilizing the aminopyridine-heterocycle core have demonstrated IC₅₀ values in the nanomolar range (<50 nM) against PIM-1.

Quality Control & Characterization

To ensure the integrity of biological assays, the synthesized compound must meet strict QC criteria.

HPLC Method (Purity Check):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Purity > 95% (Area under curve).

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆):

  • Pyridine Protons: Look for the characteristic coupling of the 3-aminopyridine system (typically three aromatic protons: dd at ~8.0 ppm, dd at ~7.0 ppm, and dd at ~7.2 ppm).

  • Thiophene Protons: Two doublets (or d doublets) in the 7.5–8.0 ppm range.

  • Amino Group: Broad singlet (exchangeable with D₂O) around 5.0–6.5 ppm.

References

  • Sigma-Aldrich. 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile Product Sheet. CAS 1550733-62-4. Available at:

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update". Biochemical Journal, 408(3), 297–315. (Context on kinase inhibitor selectivity profiles).

  • Burger, M. T., et al. (2013). "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Pan-PIM Kinase Inhibitor". Journal of Medicinal Chemistry. (Demonstrates the utility of aminopyridine scaffolds in PIM inhibition).

  • BenchChem. Technical Guide to Thiophene-2-carbonitrile Derivatives. (Synthesis protocols for thiophene coupling). Available at:

Sources

Exploratory

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile molecular weight

Technical Whitepaper: Physicochemical Profiling and Synthesis of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile Executive Summary 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile (CAS 1550733-62-4 ) is a bi-heteroaryl sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthesis of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile

Executive Summary

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile (CAS 1550733-62-4 ) is a bi-heteroaryl scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibition. Characterized by a molecular weight of 201.25 g/mol , this molecule features a thiophene core substituted with a nitrile group and an aminopyridine moiety. Its structural geometry allows it to function as a critical "hinge binder" in the ATP-binding pocket of various protein kinases (e.g., PIM, FLT3), where the pyridine nitrogen and exocyclic amino group form essential hydrogen bonds.

This guide provides a comprehensive technical analysis of the molecule’s physicochemical properties, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and analytical standards for quality assurance.

Molecular Identity & Physicochemical Properties

Accurate stoichiometry in drug development requires a distinction between average molecular weight (for bulk calculations) and monoisotopic mass (for mass spectrometry validation).

Table 1: Physicochemical Constants

PropertyValueTechnical Note
IUPAC Name 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile
CAS Number 1550733-62-4Verified Identifier
Molecular Formula C₁₀H₇N₃S
Average Molecular Weight 201.25 g/mol Used for molarity calculations
Monoisotopic Mass 201.0361 Da Target [M+H]⁺ = 202.0434 Da
Predicted LogP 2.1 ± 0.3Moderate lipophilicity; DMSO soluble
TPSA ~78 ŲGood membrane permeability potential
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsIdeal for kinase hinge binding

Isotopic Considerations: The presence of Sulfur (³²S) creates a distinct isotopic pattern. While the M+1 peak (¹³C contribution) is standard, the M+2 peak (³⁴S contribution, ~4.4% relative abundance) provides a secondary validation signature in Mass Spectrometry.

Synthetic Methodology: Validated Protocol

Causality & Logic: Direct synthesis of this scaffold is best achieved via Suzuki-Miyaura cross-coupling . We prioritize coupling 2-bromo-3-aminopyridine with 5-cyanothiophen-2-ylboronic acid .

  • Why this route? 3-aminopyridine-2-boronic acids are notoriously unstable due to protodeboronation facilitated by the amino group. Conversely, the 2-bromo-3-aminopyridine is stable and commercially available, making it the superior electrophile.

Experimental Protocol

Reagents:

  • 2-Bromo-3-aminopyridine (1.0 eq)

  • (5-Cyanothiophen-2-yl)boronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Setup: Charge a microwave vial or round-bottom flask with the aryl halide and boronic acid. Evacuate and backfill with Argon (3 cycles) to remove oxygen, preventing homocoupling side reactions.

  • Solvation: Add degassed 1,4-dioxane and the aqueous base.

  • Catalyst Addition: Add the Palladium catalyst last under a positive stream of Argon. The solution should turn dark red/brown.

  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave). Monitor via LC-MS for the disappearance of the bromide (m/z 173/175).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry organic layer over Na₂SO₄.[1]

  • Purification: The amino group makes the product slightly polar. Use Flash Column Chromatography (SiO₂) with a gradient of 0–50% EtOAc in Hexanes.

  • Isolation: Concentrate fractions to yield a yellow/orange solid.

Visualization: Synthesis & Analytical Logic

The following diagram illustrates the synthetic pathway and the self-validating analytical logic required to confirm the product identity.

G Reactants Reactants: 2-Bromo-3-aminopyridine + 5-Cyanothiophen-2-ylboronic acid Catalysis Catalysis: Pd(dppf)Cl2, Na2CO3 90°C, Dioxane/H2O Reactants->Catalysis Crude Crude Product: C10H7N3S (Mixture) Catalysis->Crude Purification Purification: Flash Chromatography (EtOAc/Hexanes) Crude->Purification Final Target Molecule: 5-(3-Aminopyridin-2-yl) thiophene-2-carbonitrile Purification->Final MS QC: Mass Spec [M+H]+ = 202.04 Confirm S isotope pattern Final->MS Validation NMR QC: 1H-NMR Verify Thiophene (2H) & Pyridine (3H) signals Final->NMR Validation

Caption: Figure 1. Synthetic workflow utilizing Suzuki coupling with integrated analytical validation checkpoints (MS/NMR).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized material, the following analytical signatures must be observed.

1. Mass Spectrometry (ESI+):

  • Primary Peak: 202.04 Da [M+H]⁺.

  • Contaminant Check: Absence of m/z 173/175 (unreacted bromide) and m/z ~298 (homocoupled boronic acid dimer).

2. ¹H-NMR (400 MHz, DMSO-d₆):

  • Amino Protons: Broad singlet around δ 5.5–6.5 ppm (2H, exchangeable with D₂O).

  • Thiophene Protons: Two distinct doublets around δ 7.5–8.0 ppm (characteristic of 2,5-disubstitution).

  • Pyridine Protons: Three aromatic signals.[2] The proton adjacent to the pyridine nitrogen (C6-H) typically appears most downfield (δ ~8.0 ppm).

Applications in Drug Discovery

This molecule is not merely a chemical curiosity; it is a privileged scaffold for kinase inhibitors.

  • Mechanism of Action: The 3-aminopyridine motif serves as a bidentate hydrogen bond anchor. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Glu residue), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

  • Target Classes: High affinity is often observed against PIM-1 , FLT3 , and CDK families.

  • Nitrile Function: The thiophene-carbonitrile group can extend into the hydrophobic pocket or solvent front, improving metabolic stability compared to a bare thiophene.

References

  • Sigma-Aldrich. Product Specification: 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile (CAS 1550733-62-4). Retrieved from

  • PubChem. Compound Summary: 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile. National Library of Medicine. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthetic protocol).

Sources

Foundational

Introduction: The Strategic Value of Privileged Scaffolds

An In-depth Technical Guide to 3-Aminopyridine-Thiophene Biaryl Building Blocks for Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often accelerated by the use o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Aminopyridine-Thiophene Biaryl Building Blocks for Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often accelerated by the use of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets with high affinity. Among these, the 3-aminopyridine-thiophene biaryl framework has emerged as a cornerstone for the development of targeted therapies. These heterocyclic compounds are not merely synthetic curiosities; they represent a versatile and potent class of building blocks with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4][5] Their significance is particularly pronounced in the field of kinase inhibition, where the unique electronic and structural features of the pyridine-thiophene core allow for critical interactions within the ATP-binding sites of these enzymes.[6][7][8]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of 3-aminopyridine-thiophene biaryl building blocks. We will delve into the causality behind synthetic strategies, detail robust characterization protocols, and explore the structure-activity relationships that drive their efficacy, offering field-proven insights from a senior application scientist's perspective.

Core Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The construction of the pivotal carbon-carbon bond linking the pyridine and thiophene rings is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the preeminent method due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks.[9][10] This versatility allows for the late-stage introduction of molecular diversity, a critical advantage in lead optimization campaigns.

The catalytic cycle, the engine of this transformation, proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the active catalyst.[9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Complex [label="R¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Biaryl_Complex [label="R¹-Pd(II)L₂-R²", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Invisible nodes for layout start [label="R¹-X\n(e.g., 3-Bromo-thiophene)", shape=plaintext]; boronic [label="R²-B(OR)₂\n(e.g., 3-Aminopyridine\nboronic acid)", shape=plaintext]; base [label="Base\n(e.g., K₂CO₃, Cs₂CO₃)", shape=plaintext, pos="3.5,0!"]; product [label="R¹-R²\n(Biaryl Product)", shape=plaintext];

// Edges Pd0 -> OxAdd [label=""]; start -> OxAdd [dir=none]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetal; boronic -> Transmetal [dir=none]; base -> Transmetal [style=dashed, arrowhead=none]; Transmetal -> Biaryl_Complex; Biaryl_Complex -> RedElim; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; RedElim -> product [style=dashed, arrowhead=open, label=" Product\nRelease"]; } Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Synthetic Conditions

Achieving high yields in Suzuki-Miyaura couplings of heteroaryl compounds, particularly nitrogen-containing heterocycles like aminopyridines, requires careful optimization of the catalyst system. The basicity of the aminopyridine can inhibit traditional palladium catalysts.[11] Modern dialkylbiphenylphosphino ligands have been developed to create highly active and stable catalysts that are not inhibited by these substrates, making them exceptionally effective for drug discovery applications.[11]

ParameterConditionRationale / Causality
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Choice depends on substrate reactivity. Buchwald ligands are often superior for challenging heteroaryl couplings.[11]
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote oxidative addition.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation. The choice of base can significantly impact yield.
Solvent Dioxane/H₂O, DME, TolueneAprotic solvents are common; the addition of water can accelerate the reaction.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, especially the reductive elimination step.
Atmosphere Nitrogen or ArgonEssential to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the synthesis of a generic 3-aminopyridine-thiophene biaryl.

  • Reagent Preparation: To a flame-dried Schlenk flask, add the thiophene halide (1.0 eq.), the aminopyridine boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5 mol%).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and purge with dry nitrogen or argon for 15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe to the flask containing the substrates and base. Stir for 5 minutes.

  • Reaction Initiation: Add the catalyst/ligand mixture to the reaction flask.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water, and transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aminopyridine-thiophene biaryl.

Structural Elucidation and Characterization

Unambiguous confirmation of the molecular structure is a non-negotiable step in chemical synthesis. A combination of spectroscopic and analytical techniques is employed to validate the identity and purity of the target biaryl compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the primary evidence of structure. Key diagnostic signals include the characteristic doublets and triplets of the substituted pyridine and thiophene rings. The amino group proton typically appears as a broad singlet in the ¹H NMR spectrum.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate molecular weight, typically within 5 ppm of the calculated value.

  • X-ray Crystallography: This technique provides the definitive, three-dimensional arrangement of atoms in a crystalline solid.[13] For biaryl systems, it is invaluable for determining the dihedral angle between the pyridine and thiophene rings, a conformational feature that can profoundly influence biological activity.[14]

Analytical TechniqueTypical Data for a Representative Structure
¹H NMR (500 MHz, CDCl₃) δ 8.0-8.5 (m, Pyridine-H), δ 7.0-7.8 (m, Thiophene-H, Pyridine-H), δ 4.5 (br s, -NH₂)
¹³C NMR (125 MHz, CDCl₃) δ 150-160 (C-NH₂), δ 115-145 (Aromatic C-H and C-C)
HRMS (ESI) [M+H]⁺ calculated: xxx.xxxx, found: xxx.xxxx
X-ray Crystallography Provides precise bond lengths, bond angles, and the critical dihedral angle between the two aromatic rings.[14][15]

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 3-aminopyridine-thiophene scaffold is a powerful engine for the discovery of kinase inhibitors. Its utility stems from the ability of the pyridine nitrogen and the exocyclic amino group to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, a conserved motif critical for anchoring inhibitors.

// Hydrogen Bonds Hinge_NH -> Pyridine_N [style=dashed, color="#34A853", label=" H-Bond\n(Acceptor)"]; Amino_NH -> Hinge_CO [style=dashed, color="#4285F4", label=" H-Bond\n(Donor)"]; } Caption: General binding mode of a 3-aminopyridine-thiophene scaffold in a kinase active site.

This bidentate hydrogen bonding pattern mimics the interaction of the adenine ring of ATP, making these compounds effective ATP-competitive inhibitors. This scaffold has been successfully employed to develop potent and selective inhibitors for a range of kinases implicated in cancer and inflammatory diseases.[7]

  • Interleukin-2 Inducible T-cell Kinase (Itk): The 3-aminopyrid-2-one motif, a close relative, was used to develop inhibitors of Itk, a target for autoimmune and allergic diseases. Functionalization of the 3-amino group was shown to be critical for enhancing inhibitory activity.[6]

  • c-Jun N-terminal Kinases (JNK): High-throughput screening identified aminopyridine-based inhibitors of JNKs, which are implicated in inflammatory diseases. Optimization guided by X-ray crystallography led to compounds with low nanomolar potency and excellent selectivity.[8]

  • Mitotic Kinases (MPS1, Aurora): A fragment-based screening approach identified a 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold as a dual inhibitor of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are attractive targets for cancer therapy.[7]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the biaryl core allows for the fine-tuning of potency and selectivity. This exploration of the structure-activity relationship (SAR) is fundamental to transforming a screening hit into a viable drug candidate.[16][17]

  • 3-Amino Group: Acylation or alkylation of the 3-amino group can introduce vectors that probe deeper pockets within the active site, often leading to significant gains in potency.[6]

  • Pyridine Ring Substitution: Introducing substituents on the pyridine ring can modulate physicochemical properties like solubility and can be used to block potential sites of metabolism.

  • Thiophene Ring Substitution: The thiophene moiety often extends towards the solvent-exposed region of the ATP pocket. Attaching larger, often hydrophobic groups here is a key strategy for achieving selectivity over other kinases, as this region is less conserved across the kinome.[6]

Compound ModificationBiological EffectRepresentative IC₅₀ (nM)
Parent Fragment Baseline activity against MPS1 & Aurora A>10,000 (MPS1) / >10,000 (Aurora A)[7]
Add Benzamide to 3-Amino 15-fold increase in MPS1 inhibition650 (MPS1) / 1,400 (Aurora A)[7]
Add N-Methylpiperazine Maintained activity, improved properties400 (MPS1) / 1,200 (Aurora A)[7]

Conclusion and Future Directions

The 3-aminopyridine-thiophene biaryl scaffold represents a validated and highly fruitful starting point for drug discovery programs. Its synthetic tractability, primarily via robust Suzuki-Miyaura coupling protocols, combined with its inherent ability to form key interactions with biological targets like kinases, ensures its continued relevance. The logical and predictable nature of its SAR allows for rational design to optimize potency, selectivity, and pharmacokinetic properties.

Future explorations will likely involve expanding the application of these building blocks to other target classes and leveraging their unique photophysical properties in the development of chemical probes and diagnostic agents. As our understanding of disease biology grows, the strategic deployment of such privileged scaffolds will remain a critical, efficiency-driving approach in the quest for new medicines.

References

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Forte, B., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. [Link]

  • Berdini, V., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wodicka, L. M., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry. [Link]

  • Dalal, A., et al. (2020). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. ResearchGate. [Link]

  • Wang, S. F., et al. (2013). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Unknown. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. ResearchGate. [Link]

  • Dalal, A., et al. (2018). X‐ray structures (ball and stick models) of the π‐extended biaryl (polyaryl) compounds 6 n and 18 a. ResearchGate. [Link]

  • Orie, K. J., et al. (2022). Synthesis of 3-Aminopyridine. ResearchGate. [Link]

  • Sukanya, S., et al. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chimica Techno Acta. [Link]

  • Unknown. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. [Link]

  • Samelyuk, A. O., et al. (2022). Synthesis, Molecular Docking, and Hemorheological Activity of New 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one Derivatives. Russian Journal of General Chemistry. [Link]

  • Kim, O., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Grice, C. A., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]

  • Asghar, M. N., et al. (2018). Synthesis and Suzuki coupling of... ResearchGate. [Link]

  • Cardoso, J. D., et al. (2017). Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Sen, S., et al. (2019). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Journal of Molecular Structure. [Link]

  • Kiselgof, V. V., et al. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Organic Letters. [Link]

  • LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. [Link]

  • de Melo, J. P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]

  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. [Link]

  • Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, toxicity prediction and biological screening. Moroccan Journal of Chemistry. [Link]

  • Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • El-Gendy, S. M., et al. (2025). Schematic representation of the structure–activity relationship of the synthesized derivatives. ResearchGate. [Link]

  • El-Gamal, K. M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. [Link]

  • Asghar, M. N., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. [Link]

  • Al-Warhi, T., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Wang, X., et al. (2018). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry. [Link]

  • Vieira, C., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry. [Link]

  • El-Metwaly, A. M., et al. (2021). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]

  • Unknown. (2017). Heterocyclic compounds - Thiophene. Slideshare. [Link]

  • Patel, D. R., et al. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. [Link]

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Exploratory

Structural &amp; Synthetic Analysis: 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile

Executive Summary & Chemical Identity[1][2][3] 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile is a biaryl pharmacophore characterized by a pyridine ring fused to a thiophene moiety via a single C-C bond. This structure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile is a biaryl pharmacophore characterized by a pyridine ring fused to a thiophene moiety via a single C-C bond. This structure represents a privileged scaffold in kinase inhibitor discovery, specifically designed to target the ATP-binding hinge region of serine/threonine kinases such as MK2 (MAPKAPK2) and FLT3 .

The molecule features a "donor-acceptor" hydrogen bonding motif (via the pyridine nitrogen and the adjacent amino group) essential for high-affinity binding to the kinase hinge, while the nitrile group provides a vector for interactions with the gatekeeper region or solvent-exposed pockets.

Chemical Properties Table[1][3][4]
PropertyData
CAS Number 1550733-62-4
IUPAC Name 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile
Canonical SMILES Nc1cccnc1-c1cc(C#N)sc1
Molecular Formula C₁₀H₇N₃S
Molecular Weight 201.25 g/mol
LogP (Predicted) ~2.2 (Lipophilic, good membrane permeability)
H-Bond Donors 1 (Amino group)
H-Bond Acceptors 3 (Pyridine N, Nitrile N, Thiophene S)

Strategic Synthesis: The Suzuki-Miyaura Protocol

The most robust route to 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling . This approach is superior to Stille coupling due to lower toxicity (avoiding organostannanes) and better functional group tolerance.

Retrosynthetic Analysis

The strategic disconnection occurs at the C-C bond linking the pyridine (C2) and the thiophene (C5).

  • Fragment A (Electrophile): 2-Bromo-3-aminopyridine (or its N-Boc protected analog to prevent catalyst poisoning).

  • Fragment B (Nucleophile): 5-Cyanothiophene-2-boronic acid pinacol ester.

Detailed Experimental Protocol

Note: This protocol assumes the use of a protected amine (N-Boc) to maximize yield, followed by a deprotection step. Direct coupling of the free amine is possible but often requires higher catalyst loading.

Reagents & Materials
  • Reactant A: 2-Bromo-3-(tert-butoxycarbonylamino)pyridine (1.0 eq)

  • Reactant B: 5-Cyanothiophene-2-boronic acid pinacol ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) – Chosen for stability and efficiency with heteroaryl chlorides/bromides.

  • Base: Cs₂CO₃ (2.0 eq) – Cesium carbonate is preferred over sodium carbonate for heteroaryl couplings due to higher solubility in organic mixtures.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Inertion: Charge a reaction vessel with Reactant A, Reactant B, and Cs₂CO₃. Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvation: Add degassed 1,4-Dioxane/Water solvent mixture.

  • Catalysis: Add Pd(dppf)Cl₂·DCM under a positive stream of Nitrogen.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LCMS for the disappearance of the bromide.

  • Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Deprotection (if Boc used): Dissolve the intermediate in DCM and add Trifluoroacetic acid (TFA) (10 eq). Stir at RT for 2 hours. Neutralize with saturated NaHCO₃, extract, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/EtOAc (0–50%).

Reaction Workflow Visualization

SynthesisWorkflow Start Reactants: 2-Bromo-3-aminopyridine + 5-Cyanothiophene Boronate Cat Catalyst System: Pd(dppf)Cl2 Cs2CO3 Dioxane/H2O Start->Cat Mix Process Heating 90°C, 4-6 hrs (N2 Atmosphere) Cat->Process Initiate Inter Intermediate: Boc-Protected Biaryl Process->Inter Suzuki Coupling Deprot Deprotection: TFA / DCM 2 hrs, RT Inter->Deprot Cleavage Final Final Product: 5-(3-Aminopyridin-2-yl) thiophene-2-carbonitrile Deprot->Final Neutralize & Purify

Figure 1: Step-by-step synthetic workflow for the Suzuki-Miyaura cross-coupling and subsequent deprotection.

Medicinal Chemistry Utility: The Hinge Binder

This molecule is not merely a chemical intermediate; it is a functional Pharmacophore . In the context of kinase inhibition, the 3-aminopyridine moiety acts as a bidentate ligand for the kinase hinge region.

Mechanism of Action (Hinge Binding)

Kinases have an ATP-binding pocket with a "hinge" region that connects the N-terminal and C-terminal lobes. Inhibitors must mimic the hydrogen bonding of the adenine ring of ATP.

  • Acceptor: The Pyridine Nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the kinase hinge residue (e.g., Met, Leu, or Val depending on the kinase).

  • Donor: The exocyclic Amino group (-NH₂) donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue.

  • Vector: The Thiophene-Nitrile arm extends into the hydrophobic pocket (often the "gatekeeper" region), where the Nitrile (CN) can engage in polar interactions or fill space to improve selectivity.

Biological Pathway & SAR Logic

HingeBinding Kinase Kinase ATP Pocket (Hinge Region) Effect Inhibition of Phosphorylation Cascade (e.g., MK2/p38 Pathway) Kinase->Effect Blockade Scaffold 3-Aminopyridine Core Interaction1 H-Bond Acceptor (Pyridine N -> Hinge NH) Scaffold->Interaction1 Interaction2 H-Bond Donor (Amino NH2 -> Hinge C=O) Scaffold->Interaction2 Thiophene Thiophene-Nitrile Tail Scaffold->Thiophene Linked Interaction1->Kinase Binds Interaction2->Kinase Binds Thiophene->Kinase Hydrophobic Interaction

Figure 2: Pharmacophoric interaction map showing the bidentate binding mode of the aminopyridine scaffold within the kinase ATP pocket.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet specific analytical criteria.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyridine Protons: Look for the characteristic pattern of a 2,3-disubstituted pyridine (often dd or m around 7.8–8.2 ppm).

    • Thiophene Protons: Two doublets (or d/d) in the aromatic region (7.0–7.8 ppm) indicating the 2,5-substitution.

    • Amine Protons: A broad singlet (exchangeable with D₂O) typically around 5.0–7.0 ppm, depending on concentration and solvent.

  • IR Spectroscopy:

    • Nitrile (CN): A sharp, distinct band at ~2200–2220 cm⁻¹ .

    • Amine (NH₂): Doublet bands around 3300–3400 cm⁻¹ .

  • LCMS:

    • Expect a molecular ion peak [M+H]⁺ at 202.0 .

    • Purity should be >95% (UV 254 nm) for biological testing.

References

  • Sigma-Aldrich. (n.d.). 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile Product Page. Retrieved from

  • Anderson, D. R., et al. (2007). "Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2)."[1] Journal of Medicinal Chemistry. (Demonstrates the utility of aminopyridine scaffolds in MK2 inhibition). Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text for the synthetic protocol). Retrieved from

  • Cayman Chemical. (n.d.). MK2 Inhibitor III Product Information. (Contextualizes the biological relevance of the scaffold). Retrieved from

Sources

Foundational

An In-depth Technical Guide to 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile, a het...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. While a dedicated PubChem entry for this specific molecule is not currently available, this document synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers. We will delve into its chemical identity, propose a plausible and detailed synthetic route, discuss expected analytical characterization, and explore its potential as a scaffold in drug discovery based on the rich pharmacology of its constituent moieties.

Chemical Identity and Physicochemical Properties

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile is a heteroaromatic compound featuring a thiophene ring substituted with a nitrile group and an aminopyridine moiety. This unique combination of functional groups imparts a specific set of physicochemical properties that are attractive for drug development. The presence of the aminopyridine group introduces a basic center and potential for hydrogen bonding, while the thiophene ring and nitrile group contribute to its aromaticity and potential for various chemical interactions.

PropertyValueSource
CAS Number 1550733-62-4
Molecular Formula C₁₀H₇N₃S
Molecular Weight 201.25 g/mol
InChI Key ZVOOLMUSOPTXJS-UHFFFAOYSA-N
Physical Form Expected to be a powder
Storage Temperature Room Temperature

Proposed Synthesis and Purification

The proposed synthesis involves the coupling of a protected 3-amino-2-pyridyl boronic acid or ester with a 5-halothiophene-2-carbonitrile. The use of a protecting group on the amino functionality of the pyridine ring is crucial to prevent side reactions during the coupling process.

Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Protection of 3-Amino-2-chloropyridine

  • To a solution of 3-amino-2-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and slowly add a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected 3-amino-2-chloropyridine.

Step 2: Miyaura Borylation

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the Boc-protected 3-amino-2-chloropyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq).

  • Add a dry, degassed solvent like 1,4-dioxane or toluene.

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the formation of the boronic ester by gas chromatography-mass spectrometry (GC-MS) or TLC.

  • Once the reaction is complete, cool the mixture to room temperature, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected 3-amino-2-pyridyl boronic acid pinacol ester.

Step 3: Suzuki-Miyaura Coupling

  • In a separate Schlenk flask under an inert atmosphere, dissolve the Boc-protected 3-amino-2-pyridyl boronic acid pinacol ester (1.0 eq) and 5-bromothiophene-2-carbonitrile (1.1 eq) in a solvent system such as a mixture of toluene, ethanol, and water.

  • Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).

  • Degas the mixture with a stream of argon for 20 minutes.

  • Heat the reaction to reflux (around 90-110 °C) and maintain for 12-24 hours, or until TLC indicates the consumption of the starting materials.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the Boc-protected 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile.

Step 4: Deprotection

  • Dissolve the purified Boc-protected compound in a suitable solvent like DCM or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_borylation Step 2: Borylation cluster_coupling Step 3: Suzuki Coupling cluster_deprotection Step 4: Deprotection A 3-Amino-2-chloropyridine B Boc-protected 3-amino-2-chloropyridine A->B Boc₂O, Et₃N C Boc-protected 3-amino-2-chloropyridine D Boc-protected 3-amino-2-pyridyl boronic acid pinacol ester C->D B₂pin₂, Pd(dppf)Cl₂, KOAc E Boc-protected boronic ester G Boc-protected final compound E->G Pd(PPh₃)₄, Na₂CO₃ F 5-Bromothiophene-2-carbonitrile F->G Pd(PPh₃)₄, Na₂CO₃ H Boc-protected final compound I 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile H->I TFA or HCl

Proposed Suzuki-Miyaura synthesis workflow.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and thiophene rings, as well as a characteristic signal for the amino group protons.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments, including the quaternary carbon of the nitrile group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound, providing strong evidence of its identity.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings.

  • Purity Analysis: High-performance liquid chromatography (HPLC) would be utilized to determine the purity of the final compound.

Potential Applications in Drug Discovery

The structural motif of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile is of significant interest to medicinal chemists due to the well-documented biological activities of both thiophene and aminopyridine scaffolds.

The Thiophene Moiety: A Privileged Scaffold

Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry, as they are present in numerous FDA-approved drugs with a wide range of therapeutic applications.[2] These applications include:

  • Anticancer Agents: Thiophene-containing compounds have been investigated as inhibitors of various kinases and other enzymes involved in cancer cell proliferation.[2]

  • Anti-inflammatory Drugs: Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiophene ring in their structure.[3]

  • Antimicrobial Agents: The thiophene nucleus is a key component of various antibacterial and antifungal drugs.[4][5]

  • Antiviral and Antioxidant Properties: Thiophene derivatives have also shown promise as antiviral and antioxidant agents.[4]

The electron-rich nature and bioisosteric properties of the thiophene ring enhance its ability to interact with diverse biological targets.[2]

The Aminopyridine Moiety: A Versatile Pharmacophore

Aminopyridine derivatives also have a rich history in medicinal chemistry, with applications including:

  • Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors developed for cancer therapy.

  • Antimicrobial and Antifungal Activity: Certain aminopyridine compounds have demonstrated significant antimicrobial and antifungal properties.[6]

  • Neurological Applications: Some aminopyridine derivatives have been explored for their potential in treating neurological disorders.

Hypothesized Biological Activity

Given the pharmacological profiles of its constituent parts, 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile could potentially exhibit a range of biological activities. The combination of the thiophene-2-carbonitrile and the 3-aminopyridine moieties creates a unique electronic and steric profile that could lead to novel interactions with biological targets. Potential therapeutic areas for investigation include oncology, infectious diseases, and inflammatory conditions.

Biological_Potential cluster_scaffolds Core Scaffolds cluster_activities Potential Biological Activities 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile Thiophene Thiophene Moiety 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile->Thiophene Aminopyridine Aminopyridine Moiety 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile->Aminopyridine Anticancer Anticancer Thiophene->Anticancer Antimicrobial Antimicrobial Thiophene->Antimicrobial Anti_inflammatory Anti-inflammatory Thiophene->Anti_inflammatory Aminopyridine->Antimicrobial Kinase_Inhibition Kinase Inhibition Aminopyridine->Kinase_Inhibition

Potential therapeutic relevance based on core scaffolds.

Conclusion

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile represents a promising, yet underexplored, scaffold for drug discovery. While specific biological data for this compound is limited in the public domain, its synthesis is achievable through established and reliable chemical methodologies. The convergence of the pharmacologically validated thiophene and aminopyridine moieties suggests a high potential for biological activity. This technical guide provides a foundational framework for researchers to synthesize, characterize, and investigate the therapeutic potential of this intriguing molecule, paving the way for future discoveries in medicinal chemistry.

References

  • Al-Ghorbani, M., et al. (2014). Design and synthesis of novel thiophenes bearing biologically active aniline, aminopyridine, benzylamine, nicotinamide, pyrimidine and triazolopyrimidine moieties searching for cytotoxic agents. PubMed, 15(5), 4349-4361. [Link]

  • Kumar, A., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Pharmaceutical Sciences and Research, 16(6), 1000-1007. [Link]

  • Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 25-50. [Link]

  • García-Sánchez, D., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology, 15, 1438517. [Link]

  • Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(49), 31896-31920. [Link]

  • Mishra, S., et al. (2022). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]

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Exploratory

The Aminopyridine Scaffold: A Cornerstone in Modern Kinase Inhibitor Design

A Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Protein kinases, as central regulators of cellular signaling, have emerged as on...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. The dysregulation of kinase activity is a hallmark of numerous diseases.[1][2] Consequently, the development of small molecule inhibitors that can selectively modulate kinase function is a major focus of modern drug discovery. Among the myriad of heterocyclic scaffolds explored, the aminopyridine core has established itself as a "privileged structure."[1] Its remarkable versatility stems from its ability to mimic the adenine hinge-binding motif of ATP, allowing for competitive inhibition of a wide range of kinases.[1][2] This guide provides an in-depth exploration of kinase inhibitor scaffolds containing the aminopyridine moiety, delving into the mechanistic principles, structure-activity relationships (SAR), synthetic strategies, and the preclinical and clinical landscape of this important class of molecules. We will dissect the causal relationships behind experimental choices in their design and optimization, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Aminopyridine Scaffold in Kinase Inhibition

The enduring success of the aminopyridine scaffold in kinase inhibitor design is not accidental; it is rooted in a combination of intrinsic structural and chemical properties that make it an ideal starting point for inhibitor development.

Bioisosteric Mimicry of ATP's Hinge-Binding Motif

At the heart of the aminopyridine scaffold's utility is its function as a bioisostere of the adenine base in ATP. Protein kinases share a highly conserved ATP-binding pocket, a key feature of which is the "hinge region" that forms critical hydrogen bonds with the adenine of ATP. The aminopyridine core, with its strategically positioned nitrogen atoms and amino group, can effectively replicate these hydrogen bonding interactions.[1][2] This mimicry allows aminopyridine-based compounds to act as competitive inhibitors, occupying the ATP-binding site and preventing the phosphorylation of substrate proteins.

Diagram 1: ATP-Competitive Inhibition by an Aminopyridine Scaffold

G cluster_0 Kinase ATP-Binding Pocket Kinase Kinase Active Site Hinge Hinge Region P_loop P-loop DFG_motif DFG Motif ATP ATP P_loop->ATP Phosphate Binding DFG_motif->ATP Mg2+ Coordination ATP->Hinge H-bonds Aminopyridine Aminopyridine Inhibitor Aminopyridine->Hinge H-bonds (Mimicry)

Caption: Aminopyridine inhibitors mimic ATP's hydrogen bonding with the kinase hinge region.

Vectors for Chemical Diversification

Beyond its hinge-binding capabilities, the aminopyridine ring is readily amenable to chemical modification at multiple positions. This allows medicinal chemists to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[3] Substitutions at different positions on the pyridine ring can be directed towards various sub-pockets within the ATP-binding site, such as the hydrophobic back pocket or the solvent-exposed region, enabling the fine-tuning of the inhibitor's profile.[4]

Deconstructing the Mechanism: How Aminopyridine Inhibitors Work

The majority of aminopyridine-based kinase inhibitors function as Type I inhibitors, binding to the active conformation of the kinase. However, the nuances of their interactions within the ATP pocket are critical for understanding their potency and selectivity.

Key Interactions within the ATP-Binding Site
  • Hinge Binding: As previously discussed, this is the primary anchoring interaction, typically involving one or two hydrogen bonds between the aminopyridine nitrogen and amino group and the backbone amide and carbonyl groups of the hinge region residues.[5]

  • Hydrophobic Interactions: Substituents on the aminopyridine core can engage in van der Waals interactions with hydrophobic residues lining the ATP pocket. For instance, a trimethoxyphenyl group has been shown to interact with a hydrophobic back pocket in ALK2.[4]

  • Gatekeeper Residue Interactions: The "gatekeeper" residue is a critical determinant of kinase selectivity. The size and nature of this residue control access to a deeper hydrophobic pocket. Successful aminopyridine inhibitors are often designed to accommodate or favorably interact with the specific gatekeeper of the target kinase.

  • Solvent Front Interactions: Modifications that extend towards the solvent-exposed region of the ATP-binding site can be used to improve solubility and other physicochemical properties without compromising potency.

Achieving Selectivity: A Major Hurdle

The high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing selective kinase inhibitors.[6] However, subtle differences in the amino acid composition and conformation of the ATP-binding pocket can be exploited to achieve selectivity. Structure-based drug design, aided by X-ray crystallography and molecular modeling, is instrumental in identifying these differences and designing inhibitors that preferentially bind to the target kinase.[7] For example, the introduction of a substituted heteroaromatic ring at the 5-position of a 3-aminopyrid-2-one scaffold was key to achieving selectivity for Interleukin-2 inducible T-cell kinase (Itk).[8]

The Medicinal Chemist's Playbook: Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of lead optimization, providing a systematic framework for understanding how chemical modifications to a molecule affect its biological activity.[9][10] For aminopyridine-based kinase inhibitors, SAR exploration is an iterative process of design, synthesis, and testing.

A Hypothetical SAR Campaign: From Hit to Lead

Let's consider a hypothetical scenario where a high-throughput screen has identified a simple 2-aminopyridine derivative as a modest inhibitor of a target kinase. The initial hit has a micromolar IC50 and poor selectivity. The goal of the SAR campaign is to improve potency and selectivity.

Table 1: Hypothetical SAR Data for a 2-Aminopyridine Kinase Inhibitor Series

CompoundR1 (at C5)R2 (at C3)Kinase IC50 (nM)Selectivity (vs. Kinase X)
1 (Hit) HH5,2002-fold
2 PhenylH8505-fold
3 4-FluorophenylH45010-fold
4 4-MethoxyphenylH9804-fold
5 4-FluorophenylMethyl32012-fold
6 4-Fluorophenyl4-Phenylpiperazine5550-fold
  • Interpretation of SAR:

    • C5 Position (R1): The initial modification from a hydrogen to a phenyl group (Compound 2) likely establishes favorable hydrophobic interactions, leading to a significant improvement in potency. The introduction of a fluorine atom (Compound 3) further enhances potency, possibly through favorable electronic interactions or by displacing a water molecule. The bulkier methoxy group (Compound 4) is detrimental, suggesting a size constraint in this pocket.

    • C3 Position (R2): The addition of a small methyl group (Compound 5) provides a modest benefit. However, the introduction of a 4-phenylpiperazine moiety (Compound 6) dramatically increases potency and selectivity.[4] This larger group is likely accessing a deeper pocket and making additional favorable interactions that are unique to the target kinase.

Diagram 2: A Typical Drug Discovery Workflow for Kinase Inhibitors

G cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR) Hit_ID->Hit_to_Lead Lead_Op Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Op In_Vivo In Vivo Efficacy Models Lead_Op->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate Phase_I Phase I (Safety) Candidate->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: The iterative process of kinase inhibitor discovery from initial screening to clinical approval.

Synthetic Strategies for Aminopyridine-Based Scaffolds

The accessibility of diverse aminopyridine derivatives through robust and scalable synthetic routes is a key enabler of their widespread use in drug discovery.

Core Synthesis: Building the Aminopyridine Ring

A variety of classical and modern synthetic methods can be employed to construct the aminopyridine core. These include:

  • Chichibabin Reaction: A traditional method for the direct amination of pyridine using sodium amide. While effective for simple aminopyridines, its harsh conditions limit its functional group tolerance.

  • Condensation Reactions: Cyclocondensation reactions of β-enaminones or related precursors with suitable reagents are a versatile approach to substituted aminopyridines.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for introducing the amino group onto a pre-functionalized pyridine ring, offering excellent functional group compatibility.

Functionalization via Cross-Coupling

Once the aminopyridine core is in hand, further diversification is typically achieved through transition metal-catalyzed cross-coupling reactions.

  • Suzuki Coupling: For the formation of carbon-carbon bonds, particularly for introducing aryl or heteroaryl substituents.

  • Sonogashira Coupling: Used to install alkyne functionalities, which can serve as handles for further elaboration or as key pharmacophoric elements.[11]

  • Buchwald-Hartwig Amination: For the introduction of substituted amino groups.

Experimental Protocol: A Generalized Sonogashira Coupling for the Synthesis of 4-Alkynyl-2-aminopyrimidine Derivatives

This protocol provides a general procedure for the synthesis of alkynyl-substituted aminopyrimidine derivatives, which are structurally related to aminopyridines and share similar principles of kinase inhibition.[11]

Materials:

  • 4-Chloro-5-iodopyrimidin-2-amine (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-chloro-5-iodopyrimidin-2-amine, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 60 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-5-chloropyrimidin-2-amine derivative.

The Clinical Landscape of Aminopyridine-Based Kinase Inhibitors

The testament to the success of the aminopyridine scaffold is the number of approved drugs and clinical candidates that incorporate this moiety.

Table 2: Selected Examples of Clinically Relevant Aminopyridine-Containing Kinase Inhibitors

DrugTarget(s)Therapeutic Area
Crizotinib ALK, ROS1, METNon-Small Cell Lung Cancer
Fedratinib JAK2Myelofibrosis
Abemaciclib CDK4/6Breast Cancer
  • Crizotinib: An inhibitor of ALK, ROS1, and MET, crizotinib has revolutionized the treatment of certain types of non-small cell lung cancer.

  • Fedratinib: A selective inhibitor of JAK2, used in the treatment of myeloproliferative neoplasms.

  • Abemaciclib: A CDK4/6 inhibitor approved for the treatment of HR-positive, HER2-negative breast cancer.[12]

Future Directions and Emerging Concepts

The field of kinase inhibitor design is continuously evolving, and the aminopyridine scaffold remains at the forefront of these innovations.

  • Targeting Allosteric Sites: While most aminopyridine inhibitors are ATP-competitive, there is growing interest in developing allosteric inhibitors that bind to sites other than the ATP pocket. This can offer improved selectivity and overcome resistance mechanisms.

  • Dual-Target and Polypharmacology: A shift from the "one target, one drug" paradigm towards rationally designed multi-targeted inhibitors is underway.[6] The aminopyridine scaffold is well-suited for this approach, as demonstrated by dual CDK/HDAC inhibitors.[13]

  • Covalent Inhibitors: The design of covalent inhibitors that form an irreversible bond with a non-catalytic cysteine residue in the ATP-binding site can lead to enhanced potency and duration of action. The aminopyridine scaffold can be functionalized with a reactive "warhead" to achieve this.

Conclusion

The aminopyridine scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective kinase inhibitors. Its ability to mimic the hinge-binding interactions of ATP, coupled with its synthetic tractability, has cemented its status as a privileged core in medicinal chemistry. Through a deep understanding of the underlying principles of kinase biology, mechanism of action, and structure-activity relationships, researchers can continue to leverage the power of the aminopyridine scaffold to develop the next generation of targeted therapies for a wide range of human diseases. The journey from a simple heterocyclic core to a life-saving medicine is a testament to the synergy of synthetic chemistry, molecular biology, and clinical science.

References

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014, August 7). Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. (2023). I.R.I.S. Retrieved February 23, 2026, from [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, August 19). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. (2006, June 15). PubMed. Retrieved February 23, 2026, from [Link]

  • Structure-based optimization of aminopyridines as PKCθ inhibitors. (2025, August 9). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. (2012, September 1). PubMed. Retrieved February 23, 2026, from [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing. Retrieved February 23, 2026, from [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010, October 11). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022, September 20). Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011, April 14). PubMed. Retrieved February 23, 2026, from [Link]

  • Neuroprotective Properties of 4-Aminopyridine. (2021, March 2). Neurology Neuroimmunology & Neuroinflammation. Retrieved February 23, 2026, from [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (2021, March 10). MDPI. Retrieved February 23, 2026, from [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024, September 12). PubMed. Retrieved February 23, 2026, from [Link]

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. (2021, August 26). PubMed. Retrieved February 23, 2026, from [Link]

  • Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved February 23, 2026, from [Link]

  • Structure Activity Relationship (SAR) study to identify Nek4 inhibitors. (2018, January 31). Open Lab Notebooks. Retrieved February 23, 2026, from [Link]

  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery. (2025, February 15). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Retrieved February 23, 2026, from [Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018, April 12). PubMed. Retrieved February 23, 2026, from [Link]

  • 4-aminopyridine Treatment for Nerve Injury. (n.d.). ClinicalTrials.gov. Retrieved February 23, 2026, from [Link]

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022, December 13). MDPI. Retrieved February 23, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile

Executive Summary This application note details the optimized synthetic protocol for 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile (CAS: 1550733-62-4). This biaryl scaffold is a critical intermediate in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile (CAS: 1550733-62-4). This biaryl scaffold is a critical intermediate in the development of ATP-competitive kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway.

While traditional cross-coupling strategies often suffer from catalyst poisoning due to the free exocyclic amine on the pyridine ring, this guide presents a robust Suzuki-Miyaura cross-coupling protocol utilizing sterically demanding phosphine ligands (Buchwald-type) to ensure high turnover numbers (TON) and regioselectivity. An alternative nitro-reduction pathway is provided for scale-up scenarios requiring higher functional group tolerance.

Retrosynthetic Analysis & Strategy

The target molecule features a thiophene ring linked at the C5 position to the C2 position of a 3-aminopyridine. The retrosynthetic disconnection reveals two primary building blocks: a metallated thiophene species and a halogenated aminopyridine.

Strategic Considerations:
  • Polarity of Coupling: We utilize 2-bromo-3-aminopyridine as the electrophile and (5-cyanothiophen-2-yl)boronic acid as the nucleophile.

    • Rationale: 2-pyridyl boronic acids are notoriously unstable due to rapid protodeboronation. Reversing the polarity (pyridyl halide + thiophene boronic acid) significantly improves reaction stability.

  • Catalyst Selection: The free amino group (-NH2) at position 3 can coordinate with Palladium, potentially deactivating the catalyst. We employ XPhos Pd G2 or Pd(dppf)Cl2 , which are resistant to amine poisoning.

Retrosynthesis Target Target Molecule 5-(3-Aminopyridin-2-yl) thiophene-2-carbonitrile Break Suzuki Disconnection Target->Break Precursor1 Electrophile 2-Bromo-3-aminopyridine Break->Precursor1 Precursor2 Nucleophile (5-Cyanothiophen-2-yl) boronic acid Break->Precursor2

Figure 1: Retrosynthetic disconnection strategy utilizing a stable thiophene boronic acid and a pyridyl halide.

Experimental Protocols

Method A: Direct Suzuki-Miyaura Coupling (Preferred)

This route is the most direct, efficient for medicinal chemistry scales (100 mg - 10 g), and avoids a separate reduction step.

Reagents:

  • Limiting Reagent: 2-Bromo-3-aminopyridine (1.0 equiv)

  • Coupling Partner: (5-Cyanothiophen-2-yl)boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: 2M Aqueous Na2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen for 15 minutes.

  • Solvation: Charge the flask with 2-bromo-3-aminopyridine (1.0 equiv) and (5-cyanothiophen-2-yl)boronic acid (1.2 equiv). Add anhydrous 1,4-dioxane.

  • Degassing: Bubble Argon through the solution for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add the Palladium catalyst (Pd(dppf)Cl2·CH2Cl2) and the aqueous Na2CO3 solution.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target M+H: ~202.0).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (EtOAc) and water.[2]

    • Filter through a pad of Celite to remove Palladium black.

    • Separate phases; wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

Method B: Nitro-Reduction Route (Scale-Up Alternative)

For multi-gram scale-up where the free amine might cause purification issues or side reactions, use the nitro-pyridine intermediate.

  • Coupling: React 2-bromo-3-nitropyridine with (5-cyanothiophen-2-yl)boronic acid using the conditions above.

  • Reduction: Isolate the nitro-intermediate. Dissolve in Ethanol/Water. Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv). Heat to reflux for 2 hours.

  • Filtration: Filter hot through Celite to remove iron oxides. Concentrate to yield the target amine.[4]

Purification & Characterization Workflow

Achieving >98% purity requires removing the de-boronated thiophene byproduct and residual palladium.

PurificationWorkflow Start Crude Reaction Mixture Celite Celite Filtration (Remove Pd black) Start->Celite Extraction Liquid-Liquid Extraction (EtOAc / Brine) Celite->Extraction Scavenger Metal Scavenging (SiliaMetS® Thiol or similar) Extraction->Scavenger Optional for <10ppm Pd Column Flash Chromatography SiO2, Hexane:EtOAc (0-50%) Extraction->Column Scavenger->Column Recryst Recrystallization (EtOH or iPrOH) Column->Recryst If purity <95% Final Pure Product >98% HPLC Column->Final If purity >98% Recryst->Final

Figure 2: Downstream processing workflow to ensure pharmaceutical-grade purity.

Chromatography Conditions:

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Gradient elution from 10% to 50% Ethyl Acetate in Hexanes.

  • Rf Value: The product typically elutes around 40% EtOAc (Rf ≈ 0.35). The de-boronated thiophene (thiophene-2-carbonitrile) will elute much earlier (non-polar).

Quantitative Data Summary

ParameterMethod A (Direct)Method B (Nitro-Red)
Overall Yield 65 - 75%55 - 65% (2 steps)
Reaction Time 6 - 12 hours18 - 24 hours
Atom Economy HighLower (Iron waste)
Scalability Good (<50g)Excellent (>100g)
Impurity Profile Trace homocouplingIron residues

Troubleshooting Guide (Self-Validating Systems)

  • Issue: Protodeboronation (Low Yield)

    • Mechanism:[5][6] The thiophene boronic acid loses the boron group before coupling.

    • Solution: Switch to the Pinacol Ester of the boronic acid. It is more stable. Alternatively, use anhydrous conditions with CsF as the base in Toluene.

  • Issue: Catalyst Death (Black Precipitate Early)

    • Mechanism:[5][6] The free amine on the pyridine coordinates Pd, displacing ligands.

    • Solution: Use XPhos Pd G2 or SPhos Pd G2 . These precatalysts activate quickly and the bulky biaryl ligands prevent amine coordination.

  • Issue: Incomplete Conversion

    • Check: Ensure the reaction is strictly oxygen-free. Oxygen oxidizes the phosphine ligands. Perform a "freeze-pump-thaw" cycle if simple bubbling is insufficient.

References

  • Suzuki-Miyaura Coupling Mechanism & Review: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Synthesis of Aminopyridine Intermediates (General Protocol): Li, J. J., et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Pyridyl Halides." Journal of Organic Chemistry, 2007 , 72, 4067-4072.[6]

  • Catalyst Selection for Heterocycles (XPhos/SPhos): Billingsley, K. L.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366.

  • Properties of 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile: Sigma-Aldrich Product Entry (CAS 1550733-62-4).

Sources

Application

Optimization of Thiophene Carbonitrile Synthesis Yield: An Application Note and Protocol Guide

Introduction: The Pivotal Role of Thiophene Carbonitriles Thiophene carbonitriles are a critical class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry, materials science, and agro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Thiophene Carbonitriles

Thiophene carbonitriles are a critical class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry, materials science, and agrochemicals. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them indispensable precursors for the synthesis of complex molecular architectures. In the realm of drug development, the thiophene nucleus is recognized as a "privileged structure," frequently appearing in pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. The cyano group further enhances their utility, acting as a key intermediate for the formation of various functional groups or as a crucial pharmacophore itself.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the key synthetic routes to thiophene carbonitriles. Moving beyond a simple recitation of procedures, this document elucidates the underlying principles of each method, offering field-proven insights to systematically optimize reaction yields and purity. We will delve into the mechanistic nuances of seminal reactions, provide detailed, step-by-step protocols, and present robust troubleshooting strategies to overcome common synthetic challenges.

Strategic Approaches to Thiophene Carbonitrile Synthesis

The synthesis of thiophene carbonitriles can be broadly categorized into two strategic approaches:

  • Construction of the Thiophene Ring with a Pre-existing Cyano Group: This approach involves the cyclization of acyclic precursors that already contain the nitrile functionality. The Gewald reaction is the most prominent example of this strategy.

  • Functionalization of a Pre-formed Thiophene Ring: This strategy focuses on introducing the cyano group onto an existing thiophene scaffold. This is typically achieved through cyanation of a halogenated thiophene precursor.

The choice of strategy depends on the availability of starting materials, the desired substitution pattern on the thiophene ring, and the overall synthetic efficiency.

I. The Gewald Aminothiophene Synthesis: A Workhorse for Polysubstituted Thiophenes

The Gewald reaction is a one-pot, multi-component reaction that provides a highly efficient route to polysubstituted 2-aminothiophenes, which are valuable precursors to a wide range of thiophene carbonitriles.[1][2] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base.[1]

A. Mechanistic Insights

The generally accepted mechanism of the Gewald reaction proceeds in three key stages[1][3]:

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[4] This is often the rate-limiting step.

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.[5]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring.[1]

Gewald_Mechanism Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition Unsaturated_Nitrile->Sulfur_Addition Sulfur Elemental Sulfur (S8) Sulfur->Sulfur_Addition Intermediate Sulfur Adduct Intermediate Sulfur_Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Gewald Reaction Mechanism Overview.
B. Optimization of Reaction Parameters

Achieving high yields in the Gewald synthesis requires careful optimization of several parameters.

ParameterRecommendationRationale and Key Considerations
Base Secondary amines (morpholine, piperidine) are highly effective. Tertiary amines (triethylamine) are also common.[3][4] For challenging reactions, consider stronger bases or catalytic systems like piperidinium borate.[6]The base is crucial for the initial Knoevenagel condensation. The choice of base can significantly impact the reaction rate and yield.[3]
Solvent Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred.[4]These solvents enhance the solubility and reactivity of elemental sulfur.[4]
Temperature Typically ranges from room temperature to 70°C.[4] Microwave irradiation can significantly reduce reaction times and improve yields.[1][3]A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures can promote side reactions.[4]
Stoichiometry A slight excess of sulfur (1.1-1.2 equivalents) is often beneficial.This ensures complete conversion of the unsaturated nitrile intermediate.
C. Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inefficient Knoevenagel condensation.[4]Verify the quality of starting materials. Screen different bases to find the optimal catalyst for your substrates.[3] For sterically hindered ketones, a two-step procedure (isolation of the unsaturated nitrile followed by reaction with sulfur) may be necessary.[3]
Poor sulfur solubility or reactivity.Use a polar solvent and gently heat the reaction mixture (40-60°C).[3]
Formation of Dark, Tarry Material Overheating or prolonged reaction time.Monitor the reaction closely by TLC and work up as soon as the starting materials are consumed. Consider lowering the reaction temperature.
Side reactions, such as dimerization of the unsaturated nitrile.[7]Adjust the temperature or the rate of reagent addition to minimize the formation of dimers.[4]
D. Detailed Experimental Protocol: One-Pot Gewald Synthesis

Gewald_Workflow Start Combine Carbonyl Compound, Active Methylene Nitrile, and Sulfur Solvent_Base Add Solvent (e.g., Ethanol) and Base (e.g., Morpholine) Start->Solvent_Base Reaction Stir at RT or Heat to 40-50°C (Monitor by TLC) Solvent_Base->Reaction Workup Cool and Pour into Ice-Water Reaction->Workup Filtration Collect Precipitate by Filtration Workup->Filtration Washing Wash with Cold Ethanol Filtration->Washing Purification Recrystallize or Purify by Column Chromatography Washing->Purification Product Pure 2-Aminothiophene Purification->Product

General Workflow for Gewald Synthesis.
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (e.g., malononitrile, 10 mmol), and elemental sulfur (12 mmol, 0.38 g).[3]

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol (20-30 mL), followed by the base (e.g., morpholine, 10-20 mol%).[3]

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-50°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[3]

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[4]

II. Paal-Knorr Thiophene Synthesis: From 1,4-Dicarbonyls to Thiophenes

The Paal-Knorr synthesis is a classic and reliable method for constructing five-membered heterocyclic rings, including thiophenes, from 1,4-dicarbonyl compounds.[1][5] For thiophene synthesis, a sulfurizing agent is used.[5]

A. Mechanistic Insights

The mechanism involves the thionation of one or both carbonyl groups, followed by cyclization and dehydration to form the aromatic thiophene ring.[8]

  • Thionation: The 1,4-dicarbonyl compound reacts with a sulfurizing agent (e.g., Lawesson's reagent, P₄S₁₀) to form a thiocarbonyl intermediate.[8]

  • Enolization/Thioenolization: Tautomerization of a carbonyl or thiocarbonyl group forms an enol or thioenol.

  • Cyclization: The nucleophilic enol oxygen or sulfur attacks the electrophilic thiocarbonyl carbon, forming a five-membered dihydrothiophene derivative.[8]

  • Dehydration: Elimination of a water molecule from the cyclic intermediate leads to the formation of the stable, aromatic thiophene ring.[8]

B. Optimization of Reaction Parameters
ParameterRecommendationRationale and Key Considerations
Sulfurizing Agent Lawesson's reagent is often preferred due to its milder nature and better solubility in organic solvents compared to P₄S₁₀.[5][8]P₄S₁₀ can be more aggressive and may lead to side reactions. Both reagents can evolve toxic H₂S gas, so the reaction must be performed in a well-ventilated fume hood.[8]
Solvent High-boiling, non-polar solvents like toluene or xylene are commonly used.These solvents allow for the necessary heating to drive the reaction to completion.
Temperature The reaction typically requires heating to reflux (110-140°C).[8] Microwave-assisted heating can dramatically reduce reaction times.[8]Sufficient thermal energy is required to overcome the activation barriers for thionation and dehydration.
C. Detailed Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis

This protocol is adapted from the efficient procedure developed by Minetto, Taddei, and co-workers.[8]

  • Reaction Setup: In a 10 mL microwave reactor vial, combine the 1,4-diketone (0.5 mmol) and Lawesson's Reagent (0.6 mmol).[8]

  • Solvent Addition: Add toluene (5 mL) and a magnetic stir bar to the vial and securely cap the vessel.[8]

  • Microwave Irradiation: Place the vial in a microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes. Monitor the reaction progress by TLC.[8]

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the toluene.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure substituted thiophene.[8]

III. Palladium-Catalyzed Cross-Coupling Reactions: Forging Aryl-Thiophene Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the synthesis of aryl-substituted thiophenes, which can then be converted to the corresponding carbonitriles.[9][10]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of a thiophene-containing boronic acid or ester with an aryl halide or triflate in the presence of a palladium catalyst and a base.[9]

ParameterRecommendationRationale and Key Considerations
Palladium Catalyst Pd(PPh₃)₄ is a common and effective catalyst. A combination of Pd(OAc)₂ with a suitable phosphine ligand can also be used.[11]The choice of catalyst and ligand can significantly influence the reaction rate and yield.
Base Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically used.The base is required to activate the boronic acid for transmetalation.
Solvent A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is often used.The aqueous phase is necessary to dissolve the inorganic base.
Temperature Reactions are typically heated to 80-110°C.[11]Heating is generally required to drive the catalytic cycle.
B. Stille Coupling

The Stille coupling utilizes an organotin reagent (stannane) instead of a boronic acid.[12] It is known for its tolerance of a wide range of functional groups.[13]

ParameterRecommendationRationale and Key Considerations
Palladium Catalyst Pd(PPh₃)₄ is a standard choice.[11]The catalyst system is similar to that of the Suzuki coupling.
Solvent Anhydrous, non-polar solvents like toluene or dioxane are used.The reaction is typically run under anhydrous conditions.
Additives Additives like CuI can sometimes accelerate the reaction.[12]These can facilitate the transmetalation step.
Temperature Elevated temperatures (80-110°C) are generally required.[11]Similar to the Suzuki coupling, heating is necessary for efficient reaction.
C. Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow Start Combine Thiophene Boronic Acid, Aryl Halide, Pd Catalyst, and Base Inert Establish Inert Atmosphere (N2 or Ar) Start->Inert Solvent Add Anhydrous Solvent (e.g., Toluene) Inert->Solvent Reaction Heat to 80-110°C (Monitor by TLC/GC-MS) Solvent->Reaction Workup Cool, Dilute with Water, and Extract with Organic Solvent Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Pure Aryl-Thiophene Purification->Product

General Workflow for Suzuki-Miyaura Coupling.
  • Reaction Setup: To a dry Schlenk flask, add the thiophene boronic acid (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[9]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[9]

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 10 mL) to the flask via syringe.[9]

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110°C) and monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[14]

IV. Direct Cyanation of Thiophenes

An alternative strategy for the synthesis of thiophene carbonitriles is the direct introduction of a cyano group onto a pre-formed thiophene ring. This is typically achieved through the cyanation of a halothiophene.

A. Cyanation of Halothiophenes

The reaction of a bromothiophene or iodothiophene with a cyanide source, such as copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, or using palladium-catalyzed cyanation protocols, is an effective method.

ParameterRecommendationRationale and Key Considerations
Cyanide Source CuCN is a classic reagent. For palladium-catalyzed reactions, Zn(CN)₂ or K₄[Fe(CN)₆] can be used.The choice of cyanide source depends on the catalytic system and the reactivity of the substrate.
Catalyst For palladium-catalyzed cyanation, a Pd(0) source like Pd₂(dba)₃ with a suitable ligand (e.g., dppf) is often employed.The ligand plays a crucial role in the efficiency of the catalytic cycle.
Solvent High-boiling polar aprotic solvents like DMF, NMP, or DMA are typically used.These solvents facilitate the dissolution of the cyanide salt and promote the reaction.
Temperature Elevated temperatures (100-180°C) are generally required.High thermal energy is needed to drive the nucleophilic substitution.

V. Purification and Characterization

The purification of thiophene carbonitriles is crucial for obtaining materials of high purity for subsequent applications.

  • Column Chromatography: This is the most common and versatile method for purifying thiophene derivatives. A systematic screening of solvent systems using TLC is recommended to achieve optimal separation. For sensitive compounds, deactivating the silica gel with a base like triethylamine (1-2% in the eluent) can prevent degradation.[15]

  • Recrystallization: For solid thiophene carbonitriles, recrystallization is an excellent technique for achieving high purity. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[15]

Conclusion

The synthesis of thiophene carbonitriles is a rich and diverse field, offering multiple strategic pathways to these valuable compounds. A thorough understanding of the underlying reaction mechanisms and the critical parameters that govern each synthetic method is paramount for achieving high yields and purity. The Gewald and Paal-Knorr reactions provide powerful tools for constructing the thiophene ring, while palladium-catalyzed cross-coupling and cyanation reactions offer efficient methods for functionalizing pre-formed thiophene scaffolds. By applying the principles and protocols outlined in this guide, researchers can confidently navigate the synthesis of thiophene carbonitriles and unlock their full potential in the development of novel pharmaceuticals, advanced materials, and other high-value chemical entities.

References

  • BenchChem. (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. BenchChem Technical Support Center.
  • Reddy, T. J., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of (S)-3-(thiophen-2-ylthio)butanoic acid analogs. BenchChem Technical Support Center.
  • Arote, N. D., et al. (2018). Reaction optimization studies of the modified Gewald reaction.
  • SlideShare. (2016). Synthesis of Furan and Thiophene. Retrieved from [Link]

  • Quora. (n.d.). What is the Paal-Knorr synthesis of a thiophene mechanism? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Thiophenes. BenchChem.
  • Al-Ghorbani, M., et al. (2019). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.
  • Royal Society of Chemistry. (n.d.). Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling for the Synthesis of Arylmethyl-Fluorothiophenes. BenchChem.
  • BenchChem. (2025). Optimization of catalyst loading for "5-(Thien-2-yl)thiophene-2-carbonitrile" synthesis. BenchChem Technical Support Center.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.
  • BenchChem. (2026). The Chemistry Behind 2-Thiophenecarbonitrile: Synthesis and Properties. BenchChem.
  • Aslam, S., et al. (2013).
  • Zhang, W., et al. (2013). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Synthesis.
  • ResearchGate. (2025). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.
  • BenchChem. (2025).
  • Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis.
  • Dekamin, M. G., et al. (2017). A facile and environmentally benign polyethylene glycol 600-mediated method for the synthesis of densely functionalized 2-aminothiophene derivatives under ultrasonication.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Zia, A., et al. (2021). Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction.
  • Noreen, M., et al. (2022).
  • Google Patents. (2009). Process for the purification of thiophenes.
  • BenchChem. (2025). Introduction to the synthesis of β-substituted thiophenes. BenchChem Technical Support Center.
  • Organic Syntheses. (2011). Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. Organic Syntheses, 88, 197.
  • Organic Syntheses. (n.d.). 2-ACETOTHIENONE. Retrieved from [Link]

  • Royal Society of Chemistry. (2026).
  • Juniper Publishers. (2023). Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 21: Thiophene Synthesis. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 2-Thiophenecarbonitrile, 99%. Retrieved from [Link]

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  • Royal Society Publishing. (2021). Synthesis of bio-based 2-thiothiophenes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences.
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Sources

Method

Application Note: Handling, Storage, and Protocols for 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile (CAS: 1550733-62-4) is a critical heterocyclic building block, most notably utilized as a late-stage intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile (CAS: 1550733-62-4) is a critical heterocyclic building block, most notably utilized as a late-stage intermediate in the synthesis of MK-2206 , a highly potent, orally bioavailable allosteric inhibitor of Akt (Protein Kinase B).[1]

The compound features a biaryl system connecting an electron-rich aminopyridine to an electron-deficient thiophene carbonitrile.[1] This "push-pull" electronic structure creates specific stability challenges—primarily oxidative sensitivity of the primary amine and potential hydrolysis of the nitrile under extreme pH.[1] This guide outlines the rigorous handling, storage, and quality control protocols required to maintain >98% purity for drug development applications.[1]

Physicochemical Profile

PropertySpecificationNotes
Chemical Formula C₁₀H₇N₃S
Molecular Weight 201.25 g/mol
Appearance Yellow to Orange PowderColor deepens upon oxidation.[1]
Solubility (High) DMSO, DMF, DMA>50 mg/mL.[1] Recommended for stock solutions.
Solubility (Mod) Ethanol, MethanolSuitable for synthesis; avoid for long-term storage.[1]
Solubility (Low) Water, PBS<1 mg/mL. Requires co-solvent (e.g., DMSO) for biological assays.
pKa (Calculated) ~6.5 (Pyridine nitrogen)The primary amine is weakly basic due to conjugation.

Hazards & Safety (HSE)[1]

Signal Word: WARNING

This compound combines the toxicity profiles of aminopyridines (neurotoxicity potential) and organic nitriles.

  • Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).[1][2]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2][3]

  • Target Organs: Central Nervous System (aminopyridine moiety), Liver.

Mandatory PPE:

  • Nitrile gloves (0.11 mm minimum thickness).

  • Chemical safety goggles.[4][3][5]

  • Engineering Control: All solid handling must occur inside a certified chemical fume hood or powder containment enclosure to prevent inhalation of dust.

Storage & Stability Protocol

The primary degradation pathway for this compound is the oxidative coupling of the primary amine (forming azo/azoxy dimers) and photolytic degradation of the conjugated biaryl system.

A. Long-Term Storage (Solid State)[1]
  • Temperature: -20°C (Standard). -80°C (Preferred for >1 year).[1]

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen blanket.

  • Container: Amber glass vials with PTFE-lined screw caps.[1] Do not use clear glass.[1]

  • Desiccation: Store vial inside a secondary container (desiccator) with active silica gel or Drierite.

B. Solution Storage
  • Solvent: Anhydrous DMSO.

  • Stability: Stable for 1 month at -20°C.

  • Freeze/Thaw: Limit to 3 cycles. Aliquot immediately after dissolution to avoid repeated exposure to moisture/air.

C. Storage Decision Logic (Visualization)

StorageProtocol Start Received Compound Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution Solubilized (DMSO) Form->Solution Duration Storage Duration? Solid->Duration Action3 Aliquot immediately Store at -80°C Solution->Action3 ShortTerm < 1 Week Duration->ShortTerm LongTerm > 1 Week Duration->LongTerm Action1 Store at 4°C Desiccator Amber Vial ShortTerm->Action1 Action2 Store at -20°C Under Argon Amber Vial LongTerm->Action2

Figure 1: Decision tree for optimal storage conditions based on physical form and duration.

Experimental Protocols

Protocol A: Solubilization for Biological Assays

Objective: Prepare a 10 mM stock solution free of precipitates.

  • Calculate: For 10 mg of compound (MW 201.25), requires 4.97 mL of solvent.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , ACS Spectrophotometric grade, ≥99.9%.

    • Why: Ethanol evaporates too quickly for reliable micro-dosing; Water causes precipitation.

  • Dissolution:

    • Add half the calculated volume of DMSO to the vial.

    • Vortex for 30 seconds.

    • Sonicate in a water bath at ambient temperature (25°C) for 2 minutes. Do not heat above 40°C to prevent nitrile hydrolysis.[1]

    • Add remaining DMSO to reach target volume.

  • Verification: Inspect visually for floating particulates. If turbid, centrifuge at 10,000 x g for 5 minutes.

Protocol B: Quality Control (HPLC-UV)

Objective: Verify purity before use in synthesis (e.g., Suzuki coupling).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Buffers amine, improves peak shape).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 310 nm (conjugated biaryl specific).

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-10 min: 5% -> 95% B[1]

    • 10-12 min: 95% B[1]

    • 12-15 min: 5% B (Re-equilibration)

Acceptance Criteria: Purity ≥ 98% by area integration. Impurities at RRT (Relative Retention Time) ~0.8 often indicate amine oxidation products.

Synthesis Context (MK-2206 Pathway)

This compound acts as the nucleophilic partner in subsequent coupling reactions.

Mechanism Note: The 3-amino group on the pyridine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyridine ring.[1] However, the ortho-position relative to the pyridine nitrogen allows for chelation-assisted catalysis in some metal-catalyzed cross-couplings.[1]

SynthesisFlow Precursor Precursor: 2-Chloropyridine deriv. Step1 Suzuki/Stille Coupling Precursor->Step1 + Thiophene boronate Intermediate 5-(3-Aminopyridin-2-yl) thiophene-2-carbonitrile (Target Compound) Step1->Intermediate Step2 Cyclization/ Derivatization Intermediate->Step2 Tricyclic formation Final MK-2206 (Akt Inhibitor) Step2->Final

Figure 2: Simplified synthetic workflow placing the compound in the context of MK-2206 production.

Emergency Procedures

  • Spill: Do not dry sweep. Wet with ethanol/water to suppress dust, then wipe up with absorbent pads. Dispose of as hazardous chemical waste (P-list equivalent protocol recommended due to high potency).[1]

  • Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic nature of the thiophene ring aids dermal absorption; monitor for systemic neurotoxic effects (tremors, ataxia).

References

  • Hirai, H., et al. (2010).[6] "MK-2206, an Allosteric Akt Inhibitor, Enhances Antitumor Efficacy by Standard Chemotherapeutic Agents or Molecular Targeted Drugs In vitro and In vivo."[1][6] Molecular Cancer Therapeutics, 9(7), 1956-1967.[1][6]

  • Cayman Chemical. (2023). "MK-2206 (hydrochloride) Product Information." Cayman Chemical Datasheets.

  • PubChem. (2023). "Compound Summary: MK-2206." National Library of Medicine. [1]

  • Sigma-Aldrich. (2023).[1] "Safety Data Sheet: Aminopyridines." Merck KGaA.

Sources

Application

Synthesis of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile: A Detailed Guide for Medicinal Chemists and Synthetic Researchers

Introduction: 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile is a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. Its molecular architecture, featuring a cyano-substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile is a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. Its molecular architecture, featuring a cyano-substituted thiophene ring linked to an aminopyridine moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. The strategic placement of nitrogen and sulfur atoms, along with the reactive nitrile group, offers multiple points for chemical modification, enabling the exploration of a broad chemical space in the quest for new bioactive molecules. This document provides a comprehensive guide to the synthesis of this target compound, detailing the necessary reagents, reaction conditions, and underlying chemical principles.

Core Reagents and Their Strategic Roles

The successful synthesis of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile relies on a carefully selected set of reagents. The primary approach involves a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic synthesis. Two of the most effective methods for this transformation are the Suzuki-Miyaura coupling and the Stille coupling.

Reagent/ComponentRole & Strategic Importance
Thiophene Substrate 5-Bromothiophene-2-carbonitrile or 5-Chlorothiophene-2-carbonitrile serves as the electrophilic partner in the cross-coupling reaction. The halogen atom provides a reactive site for the palladium catalyst to initiate the catalytic cycle. The choice between bromo and chloro derivatives can influence reaction kinetics, with the bromo-substituted compound generally being more reactive.
Pyridine Coupling Partner For the Suzuki-Miyaura reaction, 3-Aminopyridin-2-ylboronic acid is the nucleophilic partner. In the Stille reaction, 3-Amino-2-(tributylstannyl)pyridine is utilized. The amino group on the pyridine ring is a key functional handle for further derivatization in drug discovery programs.
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst for both Suzuki-Miyaura and Stille couplings. It facilitates the formation of the crucial carbon-carbon bond between the thiophene and pyridine rings.
Base In the Suzuki-Miyaura coupling, a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential for the activation of the boronic acid, promoting the transmetalation step in the catalytic cycle.[1]
Solvent Anhydrous and deoxygenated solvents like 1,4-dioxane or toluene are typically used to ensure a stable and efficient reaction environment. The absence of water and oxygen is critical to prevent the deactivation of the palladium catalyst.

Synthetic Pathways and Reaction Mechanisms

The synthesis of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile is most effectively achieved through palladium-catalyzed cross-coupling reactions. Both the Suzuki-Miyaura and Stille coupling methodologies offer robust and reliable routes to the desired product.

Suzuki-Miyaura Cross-Coupling

This reaction involves the coupling of 5-bromothiophene-2-carbonitrile with 3-aminopyridin-2-ylboronic acid, catalyzed by a palladium(0) complex in the presence of a base.[2]

Suzuki-Miyaura Coupling Thiophene 5-Bromothiophene-2-carbonitrile Reaction Suzuki-Miyaura Coupling Thiophene->Reaction BoronicAcid 3-Aminopyridin-2-ylboronic acid BoronicAcid->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base Na₂CO₃ Base->Reaction Solvent 1,4-Dioxane/Water Solvent->Reaction Product 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile Reaction->Product

Figure 1: General workflow for the Suzuki-Miyaura synthesis.

The catalytic cycle begins with the oxidative addition of the 5-bromothiophene-2-carbonitrile to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[3]

Stille Cross-Coupling

An alternative and equally effective method is the Stille coupling, which utilizes an organotin reagent. In this case, 5-chlorothiophene-2-carbonitrile is coupled with 3-amino-2-(tributylstannyl)pyridine, again catalyzed by a palladium(0) complex.[4]

Stille Coupling Thiophene 5-Chlorothiophene-2-carbonitrile Reaction Stille Coupling Thiophene->Reaction Stannane 3-Amino-2-(tributylstannyl)pyridine Stannane->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Solvent Toluene Solvent->Reaction Product 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile Reaction->Product

Figure 2: General workflow for the Stille coupling synthesis.

The mechanism of the Stille coupling is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[5] A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups; however, a significant drawback is the toxicity of the organotin reagents and byproducts.[4]

Detailed Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile via both Suzuki-Miyaura and Stille coupling.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromothiophene-2-carbonitrile

  • 3-Aminopyridin-2-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromothiophene-2-carbonitrile (1.0 eq.), 3-aminopyridin-2-ylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile.

Protocol 2: Stille Coupling

Materials:

  • 5-Chlorothiophene-2-carbonitrile

  • 3-Amino-2-(tributylstannyl)pyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous potassium fluoride (KF) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask, dissolve 5-chlorothiophene-2-carbonitrile (1.0 eq.) and 3-amino-2-(tributylstannyl)pyridine (1.1 eq.) in anhydrous toluene.

  • Degas the solution by bubbling an inert gas (e.g., argon) through it for 20-30 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride. Stir vigorously for at least one hour, which will precipitate the tin salts as a solid.

  • Filter the mixture through a pad of celite to remove the solid tin fluoride and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

ReagentKey HazardsHandling Precautions
5-Bromothiophene-2-carbonitrile Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[6]Avoid breathing dust/fumes. Wear protective gloves and eye/face protection.
3-Aminopyridin-2-ylboronic acid Causes skin and serious eye irritation. May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wear protective gloves and eye protection.
3-Amino-2-(tributylstannyl)pyridine Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Harmful to aquatic life with long-lasting effects.Do not breathe dust. Wear protective gloves, clothing, and eye/face protection. Avoid release to the environment.
Tetrakis(triphenylphosphine)palladium(0) Harmful if swallowed. Air, light, and moisture sensitive.[4]Handle and store under an inert atmosphere. Keep in a dry, cool place.
Sodium Carbonate Causes serious eye irritation.Wear eye protection. Wash skin thoroughly after handling.
1,4-Dioxane Flammable liquid and vapor. May form explosive peroxides. Suspected of causing cancer.Keep away from heat and open flames. Store in a tightly closed container.
Toluene Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.Keep away from heat and open flames. Use only in a well-ventilated area.

Characterization of the Final Product

The identity and purity of the synthesized 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the thiophene and pyridine rings, as well as a signal for the amino protons. The carbon NMR will show signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry: To determine the molecular weight of the compound (201.25 g/mol ) and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sharp C≡N stretch of the nitrile group and the N-H stretches of the primary amine.

  • Melting Point: To assess the purity of the final product.

References

  • Stille Coupling - Organic Synthesis. (n.d.). Organic-chemistry.org. Retrieved February 23, 2026, from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Myers Research Group, Harvard University.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Stille reaction. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Stille Coupling Reactions Involving α-Alkoxybenzylstannanes. (n.d.). UWSpace. Retrieved February 23, 2026, from [Link]

  • Stille Coupling | OpenOChem Learn. (n.d.). Retrieved February 23, 2026, from [Link]

  • 3-aminopyridine - Organic Syntheses Procedure. (n.d.). Organic-syntheses.org. Retrieved February 23, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI. Retrieved February 23, 2026, from [Link]

  • Hanada, M. (2014). Stille-coupling.
  • Supplementary Material (ESI) for Chemical Communications This journal is (c) The Royal Society of Chemistry 2007. (n.d.). Retrieved February 23, 2026, from [Link]

  • 5-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 3595059. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Retrieved February 23, 2026, from [Link]

  • PROCESS FOR MAKING 3-AMINO-2-CHLORO-4-METHYLPYRIDINE. (2001, September 14). European Patent Office. Retrieved February 23, 2026, from [Link]

  • Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. (n.d.).
  • Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]

  • Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. (n.d.). Sukanya. Retrieved February 23, 2026, from [Link]

  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (n.d.). Google Patents.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved February 23, 2026, from [Link]

  • Thiophene-2-carbonitrile, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Retrieved February 23, 2026, from [Link]

  • 13C NMR Spectrum (PHY0099036). (n.d.). PhytoBank. Retrieved February 23, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS. (2012, December 11). Loba Chemie. Retrieved February 23, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. (2013, March 8). BG. Retrieved February 23, 2026, from [Link]

  • 3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.). Organic-syntheses.org. Retrieved February 23, 2026, from [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Organic-syntheses.org. Retrieved February 23, 2026, from [Link]

  • Efficient Method for the Synthesis of Polysubstituted Benzenes by One-Pot Tandem Reaction of Vinyl Malononitriles with. (n.d.). AWS. Retrieved February 23, 2026, from [Link]

  • Ruthenium Catalyzed Dehydrogenative Cyclization to Synthesize Polysubstituted 4-Quinolones under Solvent-Free Condition - Supporting Information. (n.d.). Retrieved February 23, 2026, from [Link]

  • 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Solubilization of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile

Ticket ID: SOL-5APT-001 Status: Open Priority: High (Blocker for Biological Assays/PK) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3] Executive Summary: The "Brick Dust" Challenge Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-5APT-001 Status: Open Priority: High (Blocker for Biological Assays/PK) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile . If you are reading this, you are likely experiencing precipitation upon dilution, low oral exposure, or inconsistent assay data.

Root Cause Analysis: This molecule exhibits classic "brick dust" behavior.[1][2][3] Its insolubility stems from two synergistic factors:

  • High Crystal Lattice Energy: The planar geometry allows efficient ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking between the pyridine and thiophene rings, creating a tightly packed crystal lattice that resists dissolution.[2]
  • Weak Basicity: The 3-aminopyridine moiety is a weak base (estimated pKa ~5.0–6.0).[1][2][3] At neutral pH (7.4), the molecule is predominantly uncharged (

    
    ), rendering it hydrophobic (High LogP).
    

This guide provides validated protocols to overcome these thermodynamic barriers.

Module 1: Solution State Strategies (In Vitro / IV)

Objective: Achieve a stable, clear solution for cellular assays or intravenous (IV) administration.

Mechanism of Action: The pH-Solubility Interplay

To dissolve this compound, you must protonate the pyridine nitrogen.[2][3] The 2-position substitution on the pyridine ring and the electron-withdrawing nitrile group on the thiophene lower the pKa of the pyridine nitrogen compared to unsubstituted 3-aminopyridine (pKa ~6.0).[1][2][3]

Critical Threshold: You must drop the pH to approximately 2.5–3.0 to ensure ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 ionization.[1][2]
Protocol A: The "Acid-Trap" Method (Recommended for Stock Prep)

Use this for preparing high-concentration stocks that resist precipitation upon dilution.[1][2]

  • Weighing: Weigh 10 mg of compound.

  • Primary Solubilization: Add DMSO to reach 50% of the final target volume. Vortex until clear.

  • Acidification: Add 1.0 equivalent of Methanesulfonic Acid (MSA) or 1M HCl .[1][2][3]

    • Why MSA? Mesylate salts often exhibit better wetting properties and higher solubility for lipophilic bases than hydrochloride salts due to the counter-ion effect.[3]

  • Dilution: Slowly add water/buffer to volume while vortexing.

  • Final pH Check: Ensure final pH is < 4.0.

Protocol B: Co-solvent System (For IV Bolus)

Use this for animal PK studies where low pH is tolerated but precipitation is fatal.[1][2][3]

ComponentFunctionConcentration (% v/v)
DMSO or DMA Primary Solvent (breaks lattice)5% - 10%
PEG 400 Co-solvent (maintains solubility)40%
Water (pH 3.5) Bulking agent50%

Step-by-Step:

  • Dissolve compound in DMSO/DMA.[2][3]

  • Add PEG 400 and mix thoroughly.

  • Slowly add acidified water (pH adjusted with HCl) with continuous stirring.

  • Sterile Filter: Use a 0.22 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    m PVDF filter (Avoid Nylon, which may bind the drug).
    

Module 2: Solid State Strategies (Oral Bioavailability)

Objective: Improve oral exposure (AUC) by preventing the compound from staying in its crystalline "brick" form in the GI tract.

Decision Matrix: Formulation Selection

Solubility_Decision_Tree start Start: Oral Formulation dose_req Dose Requirement? start->dose_req low_dose Low Dose (< 10 mg/kg) dose_req->low_dose high_dose High Dose (> 10 mg/kg) dose_req->high_dose sol_check Soluble in Lipids? low_dose->sol_check asd Amorphous Solid Dispersion (ASD) high_dose->asd Gold Standard sedds Lipid Formulation (SEDDS/SMEDDS) sol_check->sedds Yes (LogP > 3) nano Nanosuspension (Media Milling) sol_check->nano No (High MP)

Figure 1: Decision matrix for selecting the optimal oral formulation strategy based on dose and physicochemical properties.

Protocol C: Amorphous Solid Dispersion (ASD)

Best for: Maximizing exposure by trapping the drug in a high-energy amorphous state.[1][2]

Theory: Polymers like HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) inhibit crystallization and maintain supersaturation in the intestine.[1][2][3]

Ingredients:

  • API: 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile[1][2]

  • Polymer: HPMC-AS (L-grade for neutral pH release) or PVP-VA64.[1][2][3]

  • Ratio: 1:3 (Drug:Polymer).[1][2][3]

Solvent Evaporation Method (Lab Scale):

  • Dissolution: Dissolve both API and Polymer in a common solvent (e.g., Acetone:Methanol 1:1).[2][3]

    • Note: Ensure the solution is perfectly clear.

  • Evaporation: Use a Rotary Evaporator (Rotovap) at 40°C under vacuum to remove solvent rapidly.[1][2][3]

  • Drying: Dry the resulting foam/film in a vacuum oven at 40°C for 24 hours to remove residual solvent.[2][3]

  • Milling: Gently pulverize the dried solid into a fine powder.

  • Suspension: Suspend this powder in 0.5% Methylcellulose vehicle for oral gavage.

Troubleshooting & FAQ

Q1: The compound precipitates immediately when I add it to cell culture media (DMEM/RPMI).

  • Diagnosis: The buffering capacity of the media (pH 7.4) is neutralizing your acid/solvent stock, causing the drug to revert to its uncharged, insoluble form.

  • Fix: You are likely exceeding the "solubility limit" of the uncharged species.[2][3]

    • Keep the final DMSO concentration < 0.5% to avoid toxicity, but this limits solubility.[3]

    • Complexation: Pre-incubate your stock with 2-hydroxypropyl-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -cyclodextrin (HP-
      
      
      
      -CD)
      . Prepare a 20% w/v HP-
      
      
      -CD stock in water.[1][2] Dissolve your drug in this cyclodextrin solution (with mild acidification if needed) before adding to media. The cyclodextrin encapsulates the hydrophobic thiophene tail, preventing precipitation.[3]

Q2: I see a "gel" formation during salt preparation.

  • Diagnosis: This is common with hydrochloride salts of planar aromatic systems; they can form hydrogels.[1][2][3]

  • Fix: Switch to Methanesulfonic acid (MSA) or Isethionic acid .[1][2][3] These counter-ions are bulkier and disrupt the gel network, often yielding crystalline or manageable amorphous solids.[3]

Q3: Can I use Tween 80?

  • Answer: Yes, but with caution. Surfactants like Tween 80 (Polysorbate 80) can improve wetting, but they can also inhibit P-gp transporters, potentially skewing permeability data. Limit Tween 80 to 0.1% - 0.5% for in vivo formulations.[1][2][3]

References

  • Serajuddin, A. T. (2007).[2][3] Salt formation to improve drug solubility.[2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Bergström, C. A., et al. (2016).[3] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[3] European Journal of Pharmaceutical Sciences, 29(3-4), 203-214.[1][2] Link

  • Kalepu, S., & Nekkanti, V. (2015).[3] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.[1] Link

  • Brewster, M. E., & Loftsson, T. (2007).[3] Cyclodextrins as pharmaceutical solubilizers.[2][3] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Jermain, S. V., et al. (2018).[3] Amorphous Solid Dispersions and Methods for Their Characterization. Journal of Pharmaceutical Sciences, 107(1), 385-396. Link

Sources

Optimization

Technical Support Center: Purification of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile

To: User (Researcher/Scientist) From: Technical Support Center (Senior Application Scientist Desk) Subject: Technical Guide: Purification & Troubleshooting for 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile Case ID: PUR...

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Scientist) From: Technical Support Center (Senior Application Scientist Desk) Subject: Technical Guide: Purification & Troubleshooting for 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile

Case ID: PUR-5APT-CN-001 Molecule Class: Heterocyclic Biaryl Amine / Nitrile Critical Attributes: Basic Nitrogen (Pyridine/Amine), Hydrolysis-Sensitive Nitrile, Palladium-Catalyzed Synthesis Residues.

Welcome to the technical support hub. Below is a comprehensive troubleshooting and protocol guide designed for the isolation and purification of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile . This guide assumes the compound was synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), which is the standard route for this scaffold.

Part 1: Troubleshooting & FAQs

Q1: My crude product is a dark brown/black tar. How do I remove the color and catalyst residues? Diagnosis: The dark color is likely due to oxidized amine species and residual Palladium (Pd) black. Solution:

  • Filtration: Dissolve the crude residue in EtOAc or THF and filter through a pad of Celite® 545 to remove bulk Pd black.

  • Scavenging: Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) at 50°C for 1 hour.

  • Activated Carbon: If scavengers are unavailable, reflux with activated charcoal (10% w/w) in Ethanol for 30 minutes, then hot filter.

  • Prevention: Ensure your reaction is strictly deoxygenated (argon sparge) to prevent amine oxidation.

Q2: I see "streaking" or "tailing" on my TLC and Flash Column. How do I fix this? Diagnosis: The 3-aminopyridine moiety is basic and interacts with the acidic silanol groups on silica gel, causing peak broadening. Solution:

  • Mobile Phase Modifier: Pre-treat your silica column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) .

  • Eluent System: Switch to a DCM/MeOH system (e.g., 95:5 DCM:MeOH + 0.5% NH₄OH) if Hexane/EtOAc causes streaking.

Q3: The nitrile group is hydrolyzing to an amide during workup. Why? Diagnosis: 2-Cyanothiophenes are electron-deficient and susceptible to hydrolysis under strong acidic or basic conditions, especially with heat. Solution:

  • Avoid Strong Acids: Do not use 1M HCl or H₂SO₄ for pH adjustment. Use saturated Ammonium Chloride (NH₄Cl) (pH ~5-6) or Citric Acid if protonation is strictly necessary.

  • Temperature Control: Perform all aqueous washes at 0–5°C.

  • Drying: Avoid heating the solid above 40°C during rotary evaporation if traces of water/base are present.

Q4: I have residual Boronic Acid (starting material) co-eluting with my product. Diagnosis: Thiophene boronic acids can be sticky and have similar polarity to the product. Solution:

  • Sorbitol Wash: Wash the organic layer with a 5-10% aqueous Sorbitol or Mannitol solution. This forms a water-soluble complex with the boronic acid, pulling it into the aqueous phase.

  • Mild Base Wash: Wash with 0.5M Na₂CO₃ (cold). Warning: Monitor for nitrile hydrolysis.

Part 2: Experimental Protocols

Protocol A: Standard Workup (Post-Suzuki Coupling)

Objective: Isolate the crude solid while minimizing hydrolysis and Pd contamination.

  • Quench: Cool reaction mixture to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) (3x reaction volume).

  • Wash:

    • Wash 1x with Water .

    • Wash 1x with 5% Aqueous Sorbitol (removes boronic acid).

    • Wash 1x with Brine .

  • Dry: Dry organic layer over Anhydrous Na₂SO₄.

  • Filter: Filter through a 1-inch pad of Celite to remove Pd particulates.

  • Concentrate: Evaporate solvent under reduced pressure (Bath < 40°C) to yield the crude solid.

Protocol B: Flash Column Chromatography

Objective: High-purity separation of the amine-nitrile.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Column Pre-treatment: Flush column with Hexane containing 1% TEA to neutralize acidic sites.

  • Gradient Table:

Volume (CV)Solvent A (Hexane)Solvent B (EtOAc)Modifier
0–295%5%1% TEA
2–580%20%1% TEA
5–1560%40%1% TEA
15–2040%60%1% TEA

Note: If the compound is very polar, switch to DCM (A) and MeOH (B) gradient (0% to 5% MeOH).

Protocol C: Recrystallization (Polishing Step)

Objective: Final purification to >98% purity for biological testing.

  • Solvent Selection: Ethanol (EtOH) or Toluene/Heptane .

  • Procedure:

    • Dissolve crude solid in minimum boiling EtOH.

    • If colored impurities persist, add activated carbon, stir 5 mins, and hot filter.

    • Allow filtrate to cool slowly to RT, then to 4°C overnight.

    • Collect crystals via vacuum filtration.

    • Wash with cold Heptane.

Part 3: Visualization of Workflows

Figure 1: Purification Decision Tree

Caption: Logic flow for selecting the appropriate purification method based on crude purity and impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze TLC/LCMS Start->CheckTLC PdResidue Is Pd Black Visible? CheckTLC->PdResidue Celite Filter through Celite PdResidue->Celite Yes Boronic Excess Boronic Acid? PdResidue->Boronic No Celite->Boronic Sorbitol Wash w/ 10% Sorbitol Boronic->Sorbitol Yes AmineTailing TLC Streaking? Boronic->AmineTailing No Sorbitol->AmineTailing AddTEA Add 1% TEA to Eluent AmineTailing->AddTEA Yes Flash Flash Chromatography AmineTailing->Flash No AddTEA->Flash Recryst Recrystallization (EtOH) Flash->Recryst If purity < 95% Final Pure Product (>98%) Flash->Final If purity > 98% Recryst->Final

Figure 2: Suzuki Workup & Scavenging Protocol

Caption: Step-by-step extraction and scavenging workflow to ensure removal of metal catalysts and boronic acids.

WorkupFlow Quench 1. Quench (Water/Brine) Extract 2. Extraction (EtOAc or DCM) Quench->Extract Scavenge 3. Pd Scavenging (SiliaMetS / Carbon) Extract->Scavenge Wash 4. Specific Wash (Sorbitol for Boron) Scavenge->Wash Dry 5. Drying (Na2SO4 + Filter) Wash->Dry Evap 6. Concentration (Vacuum <40°C) Dry->Evap

Part 4: References

  • Organic Syntheses. 3-Aminopyridine Purification and Handling. Org.[1][2] Synth. 1950, 30, 3; Coll. Vol. 4, 1963, 5. [Link]

  • ResearchGate (Community Discussion). How to remove excess thiophene boronic acid from reaction mixture? [Link]

  • MDPI (Molecules). Micellar Suzuki Cross-Coupling between Thiophene and Aniline Derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in Thiophene Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in thiophene coupling reactions. This guide provides in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in thiophene coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the persistent challenge of catalyst poisoning, particularly from the sulfur heteroatom inherent in thiophenic substrates. Our goal is to equip you with the foundational knowledge and practical solutions to enhance the efficiency, reproducibility, and success of your cross-coupling experiments.

Fundamentals: Understanding the Root of the Problem

Catalyst poisoning is the deactivation of a catalyst by a chemical compound that binds to its active sites.[1] In the context of palladium-catalyzed cross-coupling reactions, this leads to a significant reduction in reaction rates and overall process efficiency.[2] Thiophenic compounds are notoriously problematic due to the sulfur atom in the heterocyclic ring. Sulfur acts as a potent poison for many transition metal catalysts, especially palladium.[3][4]

The primary mechanism involves the strong chemical adsorption (chemisorption) of the sulfur atom onto the palladium's active sites.[5] This interaction is often irreversible, forming stable palladium-sulfur bonds that block the sites required for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed.[3][6] This deactivation can manifest as sluggish or completely stalled reactions, leading to low yields and the formation of undesirable byproducts.[7]

Diagram 1: Mechanism of Palladium Catalyst Poisoning by Thiophene

Caption: Palladium catalyst deactivation via strong sulfur coordination.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during thiophene coupling reactions.

Q1: My reaction is sluggish or has completely stalled. How can I confirm catalyst poisoning is the culprit?

A1: A significant drop in reaction rate is a primary indicator of catalyst poisoning.[8] To diagnose the issue, consider these steps:

  • Analyze Starting Materials: Ensure the purity of your thiophene starting material, other reagents, and solvents. Impurities, even at ppm levels, can inhibit the catalyst.[9]

  • Run a Control Experiment: If possible, perform the reaction with a non-sulfur-containing analogue of your substrate. If this reaction proceeds smoothly under identical conditions, it strongly suggests the sulfur in your thiophene is poisoning the catalyst.

  • Monitor for Palladium Black: The formation of a black precipitate ("Pd black") can indicate catalyst decomposition and deactivation, which is often accelerated by poisons.

  • Catalyst Loading: Try increasing the catalyst loading. If the reaction proceeds, albeit inefficiently, it points towards a deactivation process consuming the active catalyst.[7]

Q2: How can I prevent catalyst poisoning before starting my reaction?

A2: Proactive measures are often the most effective:

  • Reagent Purity: Use highly pure, freshly distilled, or purified reagents and solvents. Traces of sulfur-containing impurities from other sources can have an additive poisoning effect.[10]

  • Inert Atmosphere: Always conduct reactions under a rigorously inert atmosphere (Nitrogen or Argon). Oxygen can contribute to catalyst degradation and the formation of less active palladium oxides.[3][11]

  • Use of Scavengers: For substrates known to contain problematic impurities, pretreatment with a scavenger resin can remove the poisoning species before they reach the catalyst.[12] See Protocol 2 for a practical guide.

Q3: Are certain palladium catalysts and ligands more resistant to sulfur poisoning?

A3: Yes, the choice of ligand is critical. Ligands play a key role in stabilizing the metal center and modulating its reactivity.[13]

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as tri-tert-butylphosphine, tricyclohexylphosphine, and biaryl phosphines (e.g., cataCXium® A, SPhos, XPhos) are highly effective.[14][15] Their steric bulk can physically hinder the sulfur atom from strongly coordinating to the palladium center, while their high electron density promotes the desired steps of the catalytic cycle (oxidative addition and reductive elimination).[14]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands can also offer enhanced stability and resistance to poisoning in certain cases.

  • Avoid Basic Nitrogen Heterocycles: Be aware that other heterocycles containing strongly coordinating atoms, like pyridines and imidazoles, can also act as catalyst poisons.[16]

Q4: Can I use additives to protect the catalyst during the reaction?

A4: While less common than pre-treatment or ligand selection, certain additives can help. For instance, in some systems, the addition of a sacrificial agent that binds preferentially to the poison can offer some protection. However, the most robust strategies involve optimizing the core components: the catalyst, ligand, base, and solvent.

Q5: How do reaction conditions like temperature and base selection affect poisoning?

A5:

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions like dehalogenation.[7] For sensitive substrates, running the reaction at the lowest effective temperature is advisable. Some modern, highly active catalyst systems can even enable room-temperature couplings.[17]

  • Base: The base is crucial for the transmetalation step in many cross-coupling reactions (like Suzuki-Miyaura).[11] However, an overly strong base or incompatible base can lead to substrate decomposition, which in turn can generate species that poison the catalyst.[18] Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred.

Q6: I'm observing significant homocoupling of my boronic acid (in a Suzuki reaction). Is this related to catalyst poisoning?

A6: Homocoupling can be exacerbated by conditions that slow down the main catalytic cycle.[19] When the catalyst is poisoned and the productive cross-coupling pathway is inhibited, side reactions like the oxidative homocoupling of boronic acids (often promoted by residual oxygen) can become more prominent.[20] Addressing the primary poisoning issue will often reduce these unwanted side reactions.

Q7: Is it possible to regenerate a poisoned palladium catalyst?

A7: Regeneration can be challenging because sulfur binding is often strong and irreversible.[3][5] However, for some systems, especially those involving supported catalysts in flow chemistry or industrial settings, regeneration is possible.

  • Thermal Treatment: For reversible or weakly adsorbed poisons, thermal treatment under an inert or reducing (H₂) atmosphere can sometimes desorb the sulfur species and restore some activity.[8][21] See Protocol 3 for a general procedure.

  • Chemical Treatment: In specific cases, washing with solutions that can complex with the poison (e.g., ammonia for certain sulfate species) may be effective.[5] For most bench-scale solution-phase reactions, however, catalyst replacement is the more practical approach.

Troubleshooting Guides & Protocols

This section provides structured workflows and step-by-step protocols to diagnose and solve common problems.

Diagram 2: Troubleshooting Workflow for Low Yield in Thiophene Coupling

G start Low Yield or No Reaction check_reagents 1. Verify Reagent Purity & Integrity (Substrates, Solvents, Base) start->check_reagents check_conditions 2. Confirm Inert Atmosphere & Correct Stoichiometry check_reagents->check_conditions Reagents OK control_exp 3. Run Control Reaction (Non-Thiophene Analogue) check_conditions->control_exp Conditions OK control_ok Control Successful? control_exp->control_ok poisoning_likely Diagnosis: Catalyst Poisoning Highly Likely control_ok->poisoning_likely Yes other_issue Diagnosis: Issue is Not Substrate-Specific Poisoning. Re-evaluate core conditions. control_ok->other_issue No optimize_ligand 4a. Optimize Ligand (Use Bulky, e⁻-Rich Phosphine) poisoning_likely->optimize_ligand increase_loading 4b. Increase Catalyst Loading (e.g., from 1 mol% to 3 mol%) poisoning_likely->increase_loading use_scavenger 4c. Pre-treat Substrate with Scavenger Resin poisoning_likely->use_scavenger end Reaction Optimized optimize_ligand->end increase_loading->end use_scavenger->end

Caption: A logical workflow for troubleshooting low conversion rates.

Data Presentation

Table 1: Common Symptoms and Potential Causes

SymptomPotential Cause(s)Recommended First Action
No reaction, starting materials recovered 1. Inactive catalyst (improper pre-catalyst reduction).[22]2. Severe, rapid catalyst poisoning.[3]3. Incorrect base or solvent.[7]Verify catalyst activity with a known "easy" substrate.
Reaction starts but stalls at low conversion 1. Gradual catalyst poisoning/deactivation.[21]2. Insufficient inert atmosphere (oxygen ingress).3. Reagent instability under reaction conditions.Increase catalyst loading or add a second portion of catalyst mid-reaction.
Formation of black precipitate (Pd Black) 1. Catalyst decomposition.2. Reaction temperature too high.Lower the reaction temperature and screen more robust ligands.
Significant byproduct formation (e.g., homocoupling, dehalogenation) 1. Productive catalytic cycle is slow due to poisoning.[19]2. Presence of oxygen or other impurities.[20]3. Catalyst system is too active for the substrate.Improve inert atmosphere technique and optimize the catalyst/ligand combination.
Experimental Protocols

Protocol 1: Screening for a Sulfur-Tolerant Ligand System

This protocol provides a framework for identifying a robust ligand for a challenging thiophene coupling.

  • Setup: In parallel reaction vials inside a glovebox, add your thiophene halide (1.0 eq.), coupling partner (e.g., arylboronic acid, 1.2 eq.), and base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Preparation: In separate vials, prepare stock solutions of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol% Pd) and a panel of ligands (2.5 mol%).

    • Ligand Panel: Include a standard (PPh₃), several bulky, electron-rich monodentate ligands (e.g., P(t-Bu)₃, XPhos, SPhos), and a bidentate ligand (e.g., Xantphos).[14]

  • Reaction Initiation: Add the appropriate catalyst/ligand solution to each reaction vial, followed by degassed solvent (e.g., Dioxane or Toluene).

  • Execution: Seal the vials, remove from the glovebox, and place them in a pre-heated reaction block (e.g., 80-100 °C).[11]

  • Monitoring: At set time points (e.g., 1h, 4h, 12h), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine conversion.

  • Analysis: Compare the performance of the different ligands. The ligand providing the highest conversion with the fewest byproducts is the optimal choice for scale-up.

Protocol 2: Use of a Scavenger Resin for Substrate Purification

This protocol is for removing sulfur-containing impurities that act as catalyst poisons. Polymer-supported scavengers are effective for this purpose.[12][23]

  • Resin Selection: Choose a scavenger resin with an affinity for sulfur compounds. Thiol- or amine-functionalized resins can be effective.

  • Preparation: Dissolve your crude thiophene starting material in a suitable, non-reactive solvent (e.g., dichloromethane or THF).

  • Scavenging: Add the scavenger resin (typically 2-3 equivalents relative to the estimated impurity level) to the solution.

  • Incubation: Stir the mixture at room temperature for 2-4 hours. The impurities will covalently or ionically bind to the resin.[12]

  • Filtration: Filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting purified substrate can now be used in your coupling reaction.

Protocol 3: General Thermal Regeneration of a Supported Catalyst

This protocol is a general guideline for attempting to regenerate a supported palladium catalyst (e.g., Pd/C) that has been poisoned, primarily by reversible adsorbates.

  • Setup: Place the poisoned catalyst in a suitable reactor, such as a tube furnace.

  • Inert Purge: Purge the system with a steady flow of an inert gas (e.g., Argon or Nitrogen) at room temperature for 30-60 minutes to remove any residual reactants or solvent.

  • Temperature Ramp: While maintaining the inert gas flow, begin to slowly ramp the temperature. A typical target is 200-400°C.[8] The optimal temperature depends on the stability of the catalyst support and the nature of the poison.

  • Hold: Maintain the target temperature for 2-4 hours. This allows for the thermal desorption of weakly bound sulfur species.[8]

  • Cooling: Turn off the heat and allow the reactor to cool to room temperature under the continuous inert gas flow.

  • Re-evaluation: Once cooled, the catalyst can be tested in a small-scale reaction to evaluate the extent of activity recovery. Note that irreversible poisoning will not be remedied by this method.[5]

References
  • Gabitto, J., & Tsouris, C. (2019). MODELING SULFUR POISONING OF PALLADIUM MEMBRANES USED FOR HYDROGEN SEPARATION. OSTI.gov. [Link]

  • StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Marathon Modular. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • EurekAlert!. (2023). Sulfur isn't poisonous when it synergistically acts with phosphine in olefins hydroformylation. Retrieved from [Link]

  • Khiar, N., et al. (2006).
  • Wang, Y., et al. (2022). Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds. Inorganic Chemistry, 61(28), 10732-10736.
  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Royal Society of Chemistry. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Royal Society of Chemistry. (2007).
  • ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry. Retrieved from [Link]

  • Dong, Z., et al. (2018). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society, 140(35), 10984-10988.
  • ACS Publications. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (2014). Deactivation pathways of thiophene and oligothiophenes: internal conversion versus intersystem crossing. Physical Chemistry Chemical Physics.
  • Thieme. (2014). Science of Synthesis: Cross Coupling and Heck-Type Reactions 2.
  • ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. Retrieved from [Link]

  • Frontiers. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The application of scavenger resin in combinatorial chemistry. Retrieved from [Link]

  • MDPI. (2023). Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of Thiophene and Its Derivatives from Model Gasoline Using Polymer-Supported Metal Chlorides Ionic Liquid Moieties. Retrieved from [Link]

  • Aslund, A., et al. (2015). Thiophene-based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic Disease Associated Protein Aggregates. Current Medicinal Chemistry, 22(23), 2736-2751.
  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 52.
  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

  • Morstein, J., et al. (2020). Design and Synthesis of Mixed Oligomers with Thiophenes, Dithienothiophene S,S-Dioxides, Thieno[5][21]pyrazines and 2,1,3-Benzothiadiazoles: Flipper Screening for Mechanosensitive Systems. Molecules, 25(23), 5727.

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Impurities in 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile HPLC Analysis

Welcome to the technical support guide for the analysis of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile. This resource is designed for researchers, analytical scientists, and drug development professionals to troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile. This resource is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and resolve common issues encountered during High-Performance Liquid Chromatography (HPLC) analysis of this compound and its related impurities. Adherence to strict impurity control is critical for regulatory compliance and ensuring drug safety and efficacy.[1][2][3]

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and solve specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile that influence its HPLC behavior?

A1: Understanding the physicochemical properties of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile (Molecular Formula: C₁₀H₇N₃S) is the foundation for developing a robust HPLC method. As a heterocyclic aromatic amine, its behavior is primarily governed by the basicity of the aminopyridine moiety.

  • Basicity (pKa): The aminopyridine group is basic. This means that in acidic mobile phases, the primary amine will be protonated (positively charged). This charge significantly impacts retention on reversed-phase columns and can lead to undesirable interactions with the stationary phase.

  • Polarity: The presence of the nitrile (-CN) and amine (-NH₂) groups, along with two heterocyclic rings, gives the molecule a moderate to high polarity. This can sometimes lead to poor retention on standard C18 columns, especially if the mobile phase is too strong (high organic content).

  • UV Absorbance: The conjugated aromatic system of the thiophene and pyridine rings results in strong UV absorbance, making UV detection a suitable and sensitive technique for analysis.

Q2: What is a good starting point for an HPLC method for this compound and its impurities?

A2: A well-designed starting method is crucial for efficient method development. For a compound like this, a reversed-phase HPLC method is standard.[4][5] The key is to control the secondary interactions caused by the basic amine group.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale & Expert Notes
Column C18, End-capped, 2.1 or 4.6 mm ID, 100-150 mm length, 1.8-3.5 µm particle sizeA high-quality, end-capped C18 column minimizes free silanol groups on the silica surface, which can cause severe peak tailing with basic analytes like this one.[6]
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Formate in Water, pH ~3.0An acidic mobile phase suppresses the interaction between the protonated basic analyte and any residual, ionized silanols on the column.[7] Formic acid and its salts are volatile and ideal for LC-MS compatibility.[8]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower viscosity than methanol.
Gradient 10% to 90% B over 15-20 minutesA broad gradient is essential during initial screening to ensure all potential impurities, from highly polar to non-polar, are eluted and observed.
Flow Rate 0.3 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm IDStandard flow rates for the respective column dimensions.
Column Temp. 30-40 °CElevated temperature can improve peak shape, reduce mobile phase viscosity, and decrease analysis time. Consistency is key for reproducible retention times.[2]
Detection (UV) 254 nm or use PDA to determine λmax254 nm is a common starting point for aromatic compounds. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for all components.
Injection Vol. 1-5 µLStart with a low injection volume to avoid column overload, which can cause peak fronting or tailing.[9]
Q3: What are the likely impurities I should be looking for?

A3: According to the International Council for Harmonisation (ICH) guidelines, impurities can be organic, inorganic, or residual solvents.[10][11] For 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile, organic impurities are the primary concern and typically arise from the synthesis or degradation.

  • Starting Materials: Unreacted precursors from the synthesis. For instance, if a Suzuki or Stille coupling was used, you might see residual boronic acids/esters or stannanes and the corresponding halo-precursors.[12]

  • Intermediates: Partially reacted compounds from multi-step syntheses. For example, in a synthesis analogous to that of olanzapine intermediates, compounds like 2-amino-thiophene-carbonitrile derivatives could be present.[13][14][15]

  • By-products: Resulting from side reactions, such as dimerization or reaction with solvents.

  • Degradation Products: The molecule may be susceptible to oxidation, especially at the electron-rich thiophene and aminopyridine rings.[16] Hydrolysis of the nitrile group to a carboxylic acid or amide under certain pH and temperature conditions is also possible.

Section 2: Troubleshooting Common HPLC Issues

This section addresses the most frequent problems encountered during analysis. The key is a logical, step-by-step approach to diagnosis.

Problem: My main peak is tailing severely.

Q: My peak for 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile has a USP tailing factor > 1.5. What are the causes and how do I fix it?

A: Peak tailing for basic compounds is a classic and frequent issue in reversed-phase HPLC.[9] The primary cause is unwanted secondary interactions between your positively charged analyte and negatively charged, ionized silanol groups (Si-O⁻) on the silica surface of the column packing.[6][17]

  • Confirm the Cause: First, inject a neutral compound (e.g., toluene or uracil). If the neutral compound does not tail, the problem is chemical (analyte-column interaction). If it also tails, the problem may be physical (e.g., a column void).[17]

  • Lower the Mobile Phase pH:

    • Action: Ensure your mobile phase pH is low enough to fully protonate your analyte and suppress silanol ionization. A pH of 2.5-3.5 is typically effective.[7] Use a buffer like phosphate or formate to maintain a stable pH.[18]

    • Causality: At low pH, most silanols are not ionized (Si-OH), minimizing the ionic interaction that causes tailing. Your basic analyte will be protonated (R-NH₃⁺), but with the silanols neutralized, this interaction is significantly reduced.

  • Use a High-Quality, End-capped Column:

    • Action: Switch to a column specifically marketed as "end-capped" or designed for basic compounds.

    • Causality: End-capping treats the silica surface with a second, smaller silane (like trimethylchlorosilane) to block many of the accessible residual silanol groups, creating a more inert surface.[6]

  • Consider High pH Chromatography:

    • Action: An alternative is to use a high pH-stable column (e.g., hybrid silica) with a mobile phase at pH > 9.

    • Causality: At high pH, your basic analyte will be in its neutral, uncharged form, eliminating the ionic interaction. At the same time, the silanols will be fully deprotonated, but since the analyte is neutral, there is no strong attraction.[8][19]

  • Check for Column Overload:

    • Action: Reduce the sample concentration or injection volume by a factor of 5 or 10 and reinject.

    • Causality: Injecting too much mass onto the column can saturate the stationary phase, leading to a distorted peak shape that often manifests as tailing.[9]

Problem: I see unexpected peaks in my chromatogram.

Q: My chromatogram shows peaks that are not in my reference standard, and they appear inconsistently. What could be their source?

A: These "ghost peaks" or unexpected signals can originate from several sources. A systematic elimination process is the best way to identify the cause.

Below is a DOT language script for a Graphviz diagram illustrating the logical flow for troubleshooting unexpected peaks.

G start Unexpected Peak Observed blank Inject a Blank (Mobile Phase / Diluent) start->blank peak_present Peak Present in Blank? blank->peak_present carryover Perform Needle Wash Study & Inject Multiple Blanks peak_present->carryover No source_contamination Source is Contamination: - Mobile Phase - Glassware - Diluent peak_present->source_contamination Yes no_peak_in_blank Peak is Sample-Related carryover->no_peak_in_blank degradation Investigate Sample Stability: - In Diluent - On Autosampler Tray no_peak_in_blank->degradation

Caption: Troubleshooting workflow for unexpected peaks.

Step-by-Step Guide:

  • Inject a Blank: The first step is always to inject your sample diluent as a blank. If the peak appears in the blank, it is not from your sample.[9]

  • Identify Contamination Source: If the peak is in the blank, the source is likely contaminated mobile phase, dirty glassware, or impure solvent used for your sample diluent. Prepare fresh mobile phase using high-purity, HPLC-grade solvents and filtered water.[9]

  • Investigate Carryover: If the peak is not in the initial blank but appears after a sample injection, it is likely carryover. This happens when a small amount of the previous sample remains in the injector or column.

    • Action: Program a strong needle wash (e.g., using a solvent mixture stronger than your mobile phase) in your autosampler method. Inject several blanks after a high-concentration sample to see if the ghost peak decreases in size.

  • Check for On-Column or In-Vial Degradation: If the peak is not from contamination or carryover, it may be a degradation product forming after the sample has been prepared.

    • Action: Analyze a sample immediately after preparation and then re-analyze the same vial after it has been sitting in the autosampler for several hours. An increase in the impurity peak area suggests the compound is unstable in your sample diluent. Consider using a different diluent or cooling the autosampler tray.

Problem: An impurity peak is co-eluting with my main peak.

Q: I can't get baseline separation between an impurity and the main analyte. How can I improve resolution?

A: Achieving adequate resolution is a core goal of impurity analysis.[2] Resolution can be manipulated by adjusting the three factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).

Table 2: Parameters to Adjust for Better Resolution

StrategyParameter to ChangeHow it Works (Causality)
Increase Efficiency (N) Use a longer column or a column with smaller particles (e.g., 3.5 µm -> 1.8 µm)Efficiency relates to the narrowness of the peaks. More theoretical plates (higher N) result in sharper peaks, which are easier to resolve even if they are close together.[6]
Increase Retention (k) Decrease the initial percentage of organic solvent (Mobile Phase B) in your gradient.Increasing the retention factor (moving the peaks further from the void volume) often provides more time for the peaks to separate. This is most effective for early-eluting impurities.
Change Selectivity (α) 1. Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice versa).Acetonitrile and Methanol have different solvent properties and will interact differently with the analyte and stationary phase, changing the relative elution order and spacing of peaks.[6]
2. Adjust Mobile Phase pH: Change the pH by 0.5-1.0 unit.Changing the pH can alter the ionization state of the main analyte or the impurity, which can dramatically change their relative retention times and improve selectivity.[20]
3. Change Column Chemistry: Switch from a C18 to a Phenyl-Hexyl or a Polar-Embedded column.Different stationary phases provide different retention mechanisms (e.g., π-π interactions on a Phenyl column). This is a powerful way to alter selectivity when mobile phase changes are insufficient.[2]

Section 3: Advanced Topics & Protocols

Q: How do I validate this HPLC method according to ICH guidelines?

A: Method validation is a regulatory requirement to ensure the analytical procedure is suitable for its intended purpose.[21] According to ICH Q2(R1), the key validation parameters for an impurity method include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, precision, and robustness.[2]

Table 3: Key ICH Q2(R1) Validation Parameters for an Impurity Method

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak purity of the main peak should pass. Impurity peaks should be well-resolved from the main peak (Resolution > 1.5).
LOD The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of ~3:1.
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 for each impurity over a range from LOQ to 120% of the specification limit.
Accuracy The closeness of test results to the true value.Recovery of spiked impurities should be within 80-120% of the nominal value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 10% at the LOQ and ≤ 5% at higher concentrations.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Small changes in flow rate (±10%), column temperature (±5°C), or mobile phase pH (±0.2 units) should not significantly impact resolution or quantitation.
Protocol: System Suitability Testing

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.

Objective: To verify that the resolution and reproducibility of the system are adequate for the analysis to be done.

Procedure:

  • Prepare SST Solution: Create a solution containing the main analyte (5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile) and a small amount of a known, closely-eluting impurity. If a known impurity is unavailable, a partially degraded sample can sometimes be used.

  • Perform Injections: Make at least five replicate injections of the SST solution.

  • Evaluate Parameters: Calculate the following parameters from the chromatograms.

Table 4: System Suitability Acceptance Criteria

ParameterPurposeAcceptance Criteria
Tailing Factor (T) Measures peak symmetry.T ≤ 1.5 for the main analyte peak.
Resolution (Rs) Measures the separation between the main peak and the closest impurity.Rs ≥ 2.0.
Reproducibility (RSD) Measures the precision of the system.RSD of peak areas from replicate injections should be ≤ 2.0%.
Theoretical Plates (N) Measures column efficiency.N > 2000.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • SynThink Research Chemicals. (2023, June 13).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • Journal of Chromatographic Science. (2007, March 13).
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • Veeprho. (2024, August 8).
  • Persee. (2025, August 22).
  • Priyanka Suresh Ghugare, Sandeep Kumar. (2025, December 10).
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Excellence in Analytical Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.
  • Chrom Tech, Inc. (2025, October 28).
  • Waters. Effect of pH on LC-MS Analysis of Amines.
  • Enamine. 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile.
  • Agilent.
  • Phenomenex. (2025, June 6).
  • Moravek. (2024, December 3).
  • Benchchem. A Technical Guide to 5-(Thien-2-yl)
  • Wikipedia. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile.
  • Gorog, S. (2005). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • PubChem. 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile.
  • ChemicalBook. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis.

Sources

Troubleshooting

Technical Support Center: 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile. It provides in-depth troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its handling, storage, and experimental use. The information herein is grounded in established chemical principles and practices to ensure scientific integrity and support the success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile.

Q1: What are the primary degradation pathways for 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile?

A1: Based on its chemical structure, 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid or a carboxylate salt, respectively.[1][2][3] This reaction proceeds through an amide intermediate.[4]

  • Oxidation: The aminopyridine moiety is susceptible to oxidation. The amino group (-NH2) can be oxidized to a nitro group (-NO2) or other intermediates.[5] Additionally, the thiophene ring itself can be oxidized, potentially leading to the formation of sulfoxides or sulfones.[6]

  • Photodegradation: Thiophene derivatives are known to be sensitive to light.[7][8] UV irradiation can lead to complex degradation pathways, including oxidation and ring-opening reactions.[6][9] The rate of photodegradation is often correlated with the molecule's maximum UV absorption wavelength (λmax).[7][10]

Q2: How should 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile be properly stored to minimize degradation?

A2: To ensure the long-term stability of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile, it should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen). Exposure to moisture, oxygen, and light should be minimized to prevent hydrolysis, oxidation, and photodegradation. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: What are the expected products of forced degradation studies on this compound?

A3: Forced degradation studies, which are essential for developing stability-indicating analytical methods, would likely yield the following types of products under different stress conditions:[11][12][13]

Stress ConditionPotential Degradation Products
Acidic Hydrolysis 5-(3-Aminopyridin-2-yl)thiophene-2-carboxylic acid
Basic Hydrolysis Sodium or potassium 5-(3-aminopyridin-2-yl)thiophene-2-carboxylate
**Oxidation (e.g., H₂O₂) **5-(3-Nitropyridin-2-yl)thiophene-2-carbonitrile, Thiophene-S-oxide derivatives
Photolytic (UV light) A complex mixture of photo-oxidation and rearrangement products

Q4: Are there any known incompatibilities with common solvents or reagents?

A4: Yes, care should be taken when selecting solvents and reagents. Strong acids and bases will promote hydrolysis of the nitrile group.[3][14] Oxidizing agents should be avoided to prevent degradation of the aminopyridine and thiophene rings.[5][15] When performing reactions, it is crucial to use anhydrous solvents if water-sensitive reagents are involved to prevent unintended hydrolysis.[16]

II. Troubleshooting Guide

This section provides solutions to specific experimental problems that may arise when working with 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile.

Problem 1: Unexpected peaks appear in my HPLC chromatogram during purity analysis.

Possible Cause: Degradation of the compound has occurred.

Troubleshooting Steps:

  • Identify the Degradation Pathway:

    • Workflow for Degradant Identification:

      Degradant_Identification Start Unexpected Peak in HPLC Analyze_MS Analyze by LC-MS to determine molecular weight Start->Analyze_MS Compare_MW Compare MW with expected degradants Analyze_MS->Compare_MW Hydrolysis MW corresponds to hydrolysis product? Compare_MW->Hydrolysis Oxidation MW corresponds to oxidation product? Hydrolysis->Oxidation No Confirm_Structure Confirm structure by NMR, IR, or synthesis of reference standard Hydrolysis->Confirm_Structure Yes Photo MW corresponds to photodegradation product? Oxidation->Photo No Oxidation->Confirm_Structure Yes Unknown Unknown Degradant Photo->Unknown No Photo->Confirm_Structure Yes Solution Implement preventative measures based on degradation pathway Confirm_Structure->Solution

      Caption: Workflow for identifying unknown degradation products.

  • Review Storage and Handling Procedures:

    • Was the compound stored under an inert atmosphere?

    • Was it protected from light?

    • Were solvents of appropriate purity and dryness used?

  • Implement Preventative Measures:

    • If hydrolysis is identified, ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere.

    • If oxidation is the cause, deoxygenate all solvents and use an inert atmosphere. Avoid exposure to air.

    • If photodegradation is suspected, protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.

Problem 2: The purity of my sample has decreased over time, even with proper storage.

Possible Cause: Slow, long-term degradation is occurring.

Troubleshooting Steps:

  • Perform a Stability Study:

    • Aliquot the sample into several vials.

    • Store the vials under different conditions (e.g., room temperature, refrigerated, frozen; with and without inert gas overlay).

    • Analyze the purity of an aliquot from each condition at regular intervals (e.g., 1, 3, 6 months).

    • This will help determine the optimal long-term storage conditions.

  • Re-purification:

    • If the purity has dropped below an acceptable level, re-purify the material using an appropriate technique such as column chromatography or recrystallization.

Problem 3: A reaction involving 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile is failing or giving low yields.

Possible Cause: The compound may have degraded prior to the reaction, or it may be incompatible with the reaction conditions.

Troubleshooting Steps:

  • Verify Starting Material Purity:

    • Always check the purity of the 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile by HPLC or NMR before starting a reaction.

  • Evaluate Reaction Conditions:

    • pH: Avoid strongly acidic or basic conditions if the nitrile group is intended to remain intact.

    • Oxidants: Be cautious with oxidizing reagents. Consider using milder or more selective reagents if oxidation of the starting material is a concern.

    • Temperature: High temperatures can accelerate degradation. If possible, run the reaction at a lower temperature for a longer period.

  • Experimental Protocol for a Test Reaction:

    • Objective: To determine the stability of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile under the proposed reaction conditions.

    • Procedure:

      • Set up a control reaction containing only the solvent and any reagents except for the reaction partner.

      • Add 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile to this control mixture.

      • Stir the mixture under the same conditions (temperature, atmosphere) as the planned reaction.

      • Take aliquots at different time points (e.g., 0, 1, 4, 24 hours) and analyze by HPLC to monitor for any degradation of the starting material.

    • Interpreting Results:

      Reaction_Troubleshooting Start Low Yield or Reaction Failure Check_Purity Verify Purity of Starting Material Start->Check_Purity Test_Reaction Perform Control Reaction (without reaction partner) Check_Purity->Test_Reaction Analyze_Aliquots Analyze aliquots by HPLC Test_Reaction->Analyze_Aliquots Degradation Is starting material degrading? Analyze_Aliquots->Degradation Modify_Conditions Modify Reaction Conditions: - Lower Temperature - Change Solvent - Use Milder Reagents Degradation->Modify_Conditions Yes Investigate_Other Investigate other causes: - Reagent quality - Reaction mechanism Degradation->Investigate_Other No Proceed Proceed with full reaction under modified conditions Modify_Conditions->Proceed

      Caption: Decision tree for troubleshooting reaction failures.

III. References

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. ResearchGate. [Link]

  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). OUCI. [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. American Chemical Society. [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link]

  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Springer. [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH. [Link]

  • Oxidative N—N-coupling of aminopyridines with electrochemically generated NaOCl as the convenient method for the synthesis of substituted azodipyridines | Request PDF. ResearchGate. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Hydrolysis of Nitriles. Organic Synthesis. [Link]

  • Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Solvent-Dependent NMR Analysis of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile

Executive Summary & Application Context 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile (CAS: 1550733-62-4) is a critical bi-heteroaryl scaffold, frequently utilized as an intermediate in the synthesis of kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile (CAS: 1550733-62-4) is a critical bi-heteroaryl scaffold, frequently utilized as an intermediate in the synthesis of kinase inhibitors (e.g., MK2, p38 MAPK pathways). Its structural integrity is defined by the specific regiochemistry of the thiophene-pyridine linkage.

This guide provides a technical comparison of NMR acquisition strategies to validate this structure. Unlike standard consumer products, "performance" here is defined by spectral resolution and structural differentiation . We compare the efficacy of deuterated solvents (DMSO-d₆ vs. CDCl₃) and provide a logic-gated workflow to distinguish the target molecule from common synthetic regioisomers.

Analytical Workflow & Logic

The following directed acyclic graph (DAG) illustrates the decision matrix for validating the compound's structure, moving from crude synthesis to final QC release.

NMR_Workflow Start Crude Product (Suzuki Coupling) Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Poor NH2 Res) Solvent->CDCl3 Routine DMSO DMSO-d6 (High Res) Solvent->DMSO Recommended Acquisition 1H NMR Acquisition (d1 > 5s) CDCl3->Acquisition DMSO->Acquisition Analysis Coupling Analysis (J-Values) Acquisition->Analysis Decision Isomer Check Analysis->Decision Pass Release Batch Decision->Pass J(Th) ~4.0Hz NH2 Visible Fail Repurify/Reject Decision->Fail J(Th) < 2.0Hz (Wrong Isomer)

Figure 1: Analytical workflow prioritizing DMSO-d₆ for unambiguous structural assignment of the amino-thiophene scaffold.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the separation of aromatic signals.

Comparison 1: Exchangeable Proton Visibility (NH₂)
  • Alternative (CDCl₃): In Chloroform-d, the 3-amino protons often appear as a broad, flattened hump or disappear entirely due to rapid chemical exchange and quadrupole broadening. This masks a critical functional group confirmation.

  • Recommended (DMSO-d₆): Dimethyl sulfoxide acts as a hydrogen bond acceptor, stabilizing the -NH₂ protons. This results in a sharp, integration-ready singlet (2H) typically between 5.5–6.5 ppm.

    • Impact: Allows quantitative integration to confirm the 2:1 ratio of Amino protons to Thiophene protons, ruling out mono-deamination impurities.

Comparison 2: Aromatic Resolution
  • Alternative (CDCl₃): Overlap often occurs between the thiophene H4 and pyridine H5 protons due to similar electron densities in non-polar media.

  • Recommended (DMSO-d₆): The high dielectric constant of DMSO induces significant chemical shift dispersion (solvatochromism), separating the thiophene doublets from the pyridine multiplets, facilitating precise

    
    -coupling calculation.
    

Structural Validation: Distinguishing Regioisomers

A common failure mode in Suzuki couplings of this type is the formation of the iso-isomer (coupling at the 4-position of thiophene) or homo-coupling products.

The "Self-Validating" Protocol

To confirm you have the correct 5-(3-aminopyridin-2-yl) connectivity, you must verify the specific coupling constants listed below.

Proton AssignmentMultiplicityExpected

Value (Hz)
Structural Logic (Causality)
Thiophene H3 Doublet3.8 – 4.2 Hz Characteristic of 2,5-disubstituted thiophene. If

Hz, it indicates 2,4-substitution (wrong isomer).
Thiophene H4 Doublet3.8 – 4.2 Hz Couples only with H3.
Pyridine H6 DD or D~4.5 Hz Ortho-coupling to H5. Deshielded by ring nitrogen.
Pyridine H4 DD or D~8.0 Hz Ortho-coupling to H5. Shielded by adjacent -NH₂ group.

Reference Spectral Data (DMSO-d₆)

Note: Chemical shifts (


) are relative to TMS (0.00 ppm) and residual DMSO (2.50 ppm). Values are derived from chemometric analysis of analogous aminopyridine-thiophene scaffolds [1][2].

Sample Conditions: 10 mg in 0.6 mL DMSO-d₆, 298 K, 400 MHz.

Shift (

ppm)
IntegralMultiplicityAssignmentNotes
7.95 1HDoublet (

Hz)
Thiophene H3Deshielded by Nitrile (CN)
7.78 1HDD (

Hz)
Pyridine H6Alpha to Nitrogen
7.55 1HDoublet (

Hz)
Thiophene H4Alpha to Pyridine ring
7.15 1HDD (

Hz)
Pyridine H5Meta to Amino group
7.08 1HDD (

Hz)
Pyridine H4Ortho to Amino (Shielded)
6.20 2HBroad Singlet-NH₂Exchangeable (Disappears with D₂O)

Detailed Experimental Protocol

To reproduce the resolution required for the data above, follow this strict protocol.

Step 1: Sample Preparation
  • Weigh 5.0 – 8.0 mg of the dried solid into a clean vial. Warning: Higher concentrations (>15 mg) can cause stacking effects, shifting aromatic peaks.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Sonicate for 30 seconds to ensure complete homogeneity. The nitrile group improves solubility, but the crystalline lattice can be stubborn.

Step 2: Instrument Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of the -NH₂ signal.

  • Relaxation Delay (d1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons (CN and the inter-ring carbons) have long T1 relaxation times. A short d1 will reduce the integration accuracy of nearby protons.

  • Scans (ns): Minimum 16 scans (64 recommended for 13C satellites check).

  • Temperature: 298 K (25°C). Maintain stability ±0.1 K to prevent peak drifting.

Step 3: Processing
  • Apodization: Apply an exponential window function (LB = 0.3 Hz).

  • Phasing: Manually phase the broad -NH₂ peak first, then adjust the sharp aromatic doublets.

  • Referencing: Set the residual DMSO quintet center to 2.50 ppm .

References

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. Molecules. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). New thiophene derivatives: chemoselective synthesis and NMR spectral analyses. Retrieved from [Link]

Comparative

A Head-to-Head Comparison of Thiophene and Furan Scaffolds in Kinase Inhibition: A Guide for Drug Development Professionals

Introduction: The Central Role of the Scaffold in Kinase Inhibitor Design Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Scaffold in Kinase Inhibitor Design

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. At the heart of these inhibitors lies a core chemical structure, or "scaffold," which serves as the foundation for positioning key pharmacophoric elements within the ATP-binding site of the kinase. The choice of this central scaffold is a pivotal decision in the drug design process, profoundly influencing a compound's potency, selectivity, and pharmacokinetic properties.

Among the myriad of heterocyclic systems employed in kinase inhibitor design, the five-membered aromatic rings, thiophene and furan, are particularly prevalent. Their structural similarity, differing only by the substitution of a sulfur atom for an oxygen atom, belies a set of distinct physicochemical properties that can be strategically exploited. This guide provides an in-depth, objective comparison of thiophene and furan scaffolds, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals to make informed decisions in their quest for novel and effective kinase inhibitors.

Part 1: Physicochemical Properties - A Tale of Two Heteroatoms

The fundamental differences between thiophene and furan originate from the intrinsic properties of their respective heteroatoms, sulfur and oxygen. These differences have a cascading effect on the electronic and physical characteristics of the entire molecule.

  • Aromaticity and Stability : Aromaticity is a key factor influencing a scaffold's stability and its interaction within the often-hydrophobic ATP binding pocket. The consensus order of aromaticity places thiophene as more aromatic than furan (Benzene > Thiophene > Pyrrole > Furan).[1][2][3] This is attributed to the lower electronegativity of sulfur compared to oxygen and the potential involvement of sulfur's 3d orbitals in resonance, leading to more effective electron delocalization.[1] This enhanced aromaticity generally translates to greater chemical and metabolic stability for thiophene-based compounds.[1][4]

  • Electronegativity and Polarity : Oxygen (3.44 on the Pauling scale) is significantly more electronegative than sulfur (2.58).[3] This makes the C-O bonds in furan more polarized than the C-S bonds in thiophene. The greater electronegativity of oxygen in furan means it holds its lone pair of electrons more tightly, making them less available for delocalization into the aromatic system.[2]

  • Hydrogen Bonding Capability : The highly electronegative oxygen atom in the furan ring can act as a hydrogen bond acceptor. This is a critical distinction from thiophene, where the larger, less electronegative sulfur atom is a very weak hydrogen bond acceptor. This property allows furan scaffolds to form direct hydrogen bonds with residues in the kinase active site, a feature that can be pivotal for achieving high affinity and selectivity.[5]

  • Size and Geometry : The sulfur atom is larger than the oxygen atom, resulting in different bond lengths and angles within the five-membered ring. While subtle, these geometric differences can influence the optimal positioning of substituents and their subsequent interactions with the target kinase.

Part 2: Binding Interactions within the Kinase ATP Pocket

The success of a kinase inhibitor is dictated by its ability to form favorable interactions with the ATP binding site. The choice between a thiophene and furan scaffold directly impacts the types of interactions that can be achieved.

The Thiophene Scaffold: A Versatile Bioisostere

Thiophene is frequently employed as a bioisostere for phenyl rings and other heterocycles.[6] Its primary role is to occupy hydrophobic space and to serve as an anchor for substituents that engage in more specific interactions.

  • Hinge-Binding Interactions : The thiophene ring itself does not typically act as a hydrogen bond donor or acceptor with the critical kinase hinge region. Instead, functionality appended to the thiophene core, such as amides or amines, is strategically positioned to form these essential hydrogen bonds. For instance, in a series of thiophene-3-carboxamide derivatives, the carboxamide group forms key hydrogen bonds with the backbone of Met111 in the JNK1 ATP binding site.[7]

  • Hydrophobic Interactions : The thiophene ring is well-suited to occupy the hydrophobic regions of the ATP pocket. Many successful thiophene-based inhibitors, such as those targeting p38α MAPK, feature vicinal aryl and pyridyl rings that project into adjacent hydrophobic pockets.[8]

  • Prevalence in Approved Drugs : The utility of the thiophene scaffold is underscored by its presence in numerous FDA-approved kinase inhibitors, highlighting its favorable drug-like properties.[9]

The Furan Scaffold: Leveraging the Oxygen Heteroatom

While also capable of filling hydrophobic space, the furan scaffold offers the unique advantage of its integrated hydrogen bond acceptor.

  • Direct Hinge Interaction : The furan oxygen can directly participate in hydrogen bonding. In certain EGFR kinase inhibitors, the furan group provides unique binding characteristics by forming polar interactions with the C-helix, contributing to affinity and selectivity.[5]

  • Case Study: VEGFR-2 Inhibitors : Numerous potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have been developed using a furan or fused furo[2,3-d]pyrimidine core.[10] In these cases, the furan scaffold contributes to a binding mode that can be equipotent to established drugs like Sorafenib.[10]

  • Context is Key : The decision to use furan is highly dependent on the specific topology of the target kinase. The presence of a suitable hydrogen bond donor in the active site that can interact favorably with the furan oxygen is a key consideration.

Part 3: Comparative Efficacy Data

The ultimate measure of a scaffold's utility is the potency of the inhibitors it produces. The following table summarizes experimental data for several thiophene- and furan-based kinase inhibitors, demonstrating their effectiveness against various targets. It is important to note that direct, one-to-one comparisons of minimally different furan and thiophene analogs are rare in the literature; however, the presented data showcases the high levels of potency achievable with both scaffolds.[4]

Compound Series/ExampleScaffoldKinase TargetPotency (IC₅₀ / Kᵢ)Reference
Compound 4p ThiopheneCDK2148 nM (IC₅₀)[11]
Fused Thiophene 4c ThiopheneVEGFR-275 nM (IC₅₀)[9]
Disubstituted Thiophene 61 ThiopheneJNK377 nM (IC₅₀)[12]
Substituted ThiopheneThiophenep38α MAPK600 nM (Kᵢ)[8]
Furo[2,3-d]pyrimidine 7b FuranVEGFR-242.5 nM (IC₅₀)
Furo[3,2-e]...pyrimidine 8b FuranVEGFR-238.7 nM (IC₅₀)[10]
Hexahydrofuro[3,2-b]furan 12n FuranJAK31.2 nM (IC₅₀)[13][14][15]

This data illustrates that both scaffolds can serve as the foundation for highly potent inhibitors, often achieving low nanomolar efficacy. The choice between them is therefore less about which is "better" overall and more about which is better suited for a specific kinase target and drug design strategy.[4]

Part 4: Experimental Protocols for Inhibitor Evaluation

Validating the efficacy of newly synthesized compounds is a critical step. Below are standardized, step-by-step protocols for a biochemical and a cell-based assay commonly used to characterize kinase inhibitors.

Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)

This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound. The ADP-Glo™ Kinase Assay is a common example that quantifies the amount of ADP produced during the kinase reaction.[16]

Principle: Kinase activity consumes ATP, producing ADP. The amount of ADP produced is directly proportional to kinase activity. A luminescent signal is generated from the produced ADP.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the inhibitor compound (e.g., in DMSO, then diluted in kinase assay buffer).

    • Prepare a solution of the purified recombinant kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[17]

    • Prepare a solution of the kinase-specific substrate peptide and ATP in the assay buffer. The ATP concentration should ideally be at or near its Km value for the specific kinase.

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add 5 µL of the inhibitor solution (or DMSO for control).

    • Add 5 µL of the enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[17]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 15 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software.[17]

Protocol 2: Cell-Based Phosphorylation Assay

This assay provides a more physiologically relevant assessment by measuring the inhibitor's ability to block kinase activity within a living cell.[18][19][20]

Principle: An active kinase phosphorylates its downstream substrates. An effective inhibitor will reduce the level of this phosphorylation, which can be detected using phospho-specific antibodies.

Methodology:

  • Cell Culture and Treatment:

    • Seed a relevant human cell line (e.g., a cancer cell line known to have hyperactivated the target kinase) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with serial dilutions of the inhibitor compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).

    • If the pathway is not constitutively active, you may need to stimulate the cells with an appropriate growth factor or mitogen for a short period before lysis.

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Lyse the cells by adding a lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice to ensure complete lysis, then centrifuge to pellet cell debris.

  • Protein Quantification and Detection:

    • Collect the supernatant (cell lysate) and determine the total protein concentration using a standard method (e.g., BCA assay).

    • Detect the levels of the phosphorylated substrate and the total amount of that substrate using an immunoassay such as ELISA or Western Blot.

    • For ELISA: Coat a plate with a capture antibody for the total substrate. Add normalized amounts of cell lysate. Detect with a primary antibody specific to the phosphorylated form of the substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent or colorimetric substrate.

  • Data Acquisition and Analysis:

    • Read the signal (absorbance or luminescence) on a plate reader.

    • Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.

    • Determine the IC₅₀ value by plotting the normalized phosphorylation levels against the inhibitor concentration and fitting to a dose-response curve.[17]

Part 5: Visualizing Key Concepts

To better illustrate the context and workflow of kinase inhibitor development, the following diagrams are provided.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_1 Kinase A (e.g., MEK) Receptor->Kinase_1 Activation Signal Signal Signal->Receptor Binding Kinase_2 Kinase B (e.g., ERK) Kinase_1->Kinase_2 Phosphorylation Substrate Substrate (e.g., Transcription Factor) Kinase_2->Substrate Phosphorylation Response Cellular Response (Proliferation, etc.) Substrate->Response Inhibitor Thiophene/Furan Inhibitor Inhibitor->Kinase_1 Inhibition Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization Library Compound Library (Thiophene/Furan Analogs) Biochem_Assay Biochemical Assay (e.g., ADP-Glo) Library->Biochem_Assay Hits Initial Hits (Potency Data) Biochem_Assay->Hits Dose_Response IC50 Determination Hits->Dose_Response Cell_Assay Cell-Based Assay (Phosphorylation) Dose_Response->Cell_Assay Selectivity Kinase Selectivity Panel Cell_Assay->Selectivity Validated_Hits Validated Hits Selectivity->Validated_Hits

Sources

Validation

A Guide to the Crystal Structure Analysis of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, understanding the three-dimensional atomic arrangement of a potential therapeutic agent is not merely an academic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding the three-dimensional atomic arrangement of a potential therapeutic agent is not merely an academic exercise; it is a critical step that dictates its journey from the laboratory to the clinic. The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure, can profoundly influence its stability, solubility, bioavailability, and manufacturability.[1][2] This guide provides a comprehensive framework for the crystal structure analysis of 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile, a heteroaromatic compound of interest.

While a public crystal structure for 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile (CAS 1550733-62-4) is not yet available, this document will serve as a detailed guide on how such an analysis should be approached. By leveraging data from structurally related aminopyridine and aminothiophene derivatives, we will explore the key experimental considerations and comparative analyses that are fundamental to a thorough structural elucidation.

The Decisive Role of the Crystalline State: Why Polymorphism Matters

At its core, crystallography provides an unambiguous, high-resolution map of a molecule's structure.[3][4] This structural information is the foundation of structure-based drug design.[5] However, the importance of crystallography extends beyond just defining a single molecular conformation. Many organic molecules, including APIs, can crystallize in multiple distinct solid-state forms, a phenomenon known as polymorphism.[1][2][6]

Each polymorph, despite having the identical chemical composition, is a unique material with its own crystal lattice arrangement and, consequently, distinct physical properties.[7] These properties can include:

  • Solubility and Dissolution Rate: Directly impacting the bioavailability of an orally administered drug.

  • Stability: Affecting shelf-life and storage conditions.

  • Mechanical Properties: Influencing tablet formation and manufacturing processes.

The uncontrolled appearance of a more stable, less soluble polymorph during manufacturing can have disastrous consequences for a drug product's efficacy and safety. Therefore, a comprehensive polymorphic screen and structural analysis of the desired crystalline form are imperative during drug development.[8] The compound 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, famously known as "ROY," is a prime example, holding the record for the largest number of well-characterized polymorphs, which has made it a crucial test case for computational models.[9]

Comparative Structural Insights: Learning from Analogs

The molecular architecture of 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile—featuring a thiophene ring, a pyridine ring, an amino group, and a nitrile group—suggests a high potential for influential intermolecular interactions that will govern its crystal packing. These interactions primarily include hydrogen bonding and π-π stacking.

To anticipate the crystalline behavior of our target molecule, we can examine the crystal structures of similar compounds. For instance, studies on other 2-aminothiophene derivatives reveal the common formation of intra- and intermolecular hydrogen bonds involving the amino group and other acceptors.[10][11] In many cases, these interactions lead to the formation of infinite chains or other well-defined supramolecular structures.[10][11]

Similarly, the presence of aromatic pyridine and thiophene rings suggests that π-π stacking interactions will play a role in the crystal packing. The planarity and relative orientation of these rings are critical. For example, in a series of thiophene–carbohydrazide–pyridine derivatives, the dihedral angles between the thiophene and pyridine rings varied significantly, influencing the overall molecular conformation and packing motifs.[12]

Feature2-Amino-3-aroyl-thiophenes[10][11]Thiophene–carbohydrazide–pyridine derivatives[12]Anticipated for 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile
Primary H-Bonding N-H···O (intramolecular and intermolecular)N-H···N (pyridine) and N-H···O (amide)N-H···N (pyridine and nitrile), potentially forming dimers or chains
Key Interactions Formation of infinite chains via H-bondsπ-π stacking between thiophene and pyridine ringsA combination of robust hydrogen bonding and π-π stacking
Conformation Planarity influenced by intramolecular H-bondsDihedral angle between rings is a key variableLikely near-planar conformation, influenced by intramolecular interactions
Common Motifs Chains and hydrogen-bonded ringsChains generated by screw axesSupramolecular synthons based on amino-pyridine and amino-nitrile interactions

This comparative analysis allows us to hypothesize that the crystal structure of 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile will likely be stabilized by a network of N-H···N hydrogen bonds, with the amino group acting as a donor and the pyridine and nitrile nitrogen atoms acting as acceptors. The planarity of the molecule will likely facilitate π-π stacking, further stabilizing the crystal lattice.

Experimental Protocol: From Molecule to Structure

The gold standard for determining the atomic structure of small molecules is single-crystal X-ray diffraction (SC-XRD).[13][14] This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.[15][16]

Step-by-Step Workflow for SC-XRD Analysis
  • Crystal Growth (Crystallization):

    • Rationale: The first and often most challenging step is to grow single crystals of sufficient quality (typically >20 µm in all dimensions) and free of defects.[13] This requires a systematic screening of solvents, temperatures, and crystallization techniques.

    • Protocol:

      • Dissolve a small amount of purified 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile in a range of solvents (e.g., acetone, ethanol, acetonitrile, ethyl acetate, toluene) to near saturation at a slightly elevated temperature.

      • Employ various crystallization methods:

        • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days at a constant temperature.

        • Vapor Diffusion: Place the vial of the dissolved compound inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

        • Slow Cooling: Prepare a saturated solution at a higher temperature and allow it to cool slowly and undisturbed to room temperature or below.

      • Monitor for the formation of well-defined, single crystals under a microscope.

  • Data Collection:

    • Rationale: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots, the intensities of which are meticulously recorded as the crystal is rotated.[15]

    • Protocol:

      • Select a high-quality single crystal and mount it on a goniometer head.

      • Place the goniometer on the diffractometer, which is equipped with an X-ray source (e.g., Mo or Cu) and a detector.[13]

      • Typically, the crystal is cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms, leading to a higher quality dataset.

      • The diffractometer software automatically rotates the crystal and collects thousands of diffraction images at different orientations.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction intensities are used to generate an electron density map of the crystal's unit cell. From this map, the positions of the atoms can be determined. This initial model is then refined against the experimental data to achieve the best possible fit.

    • Protocol:

      • Data Processing: The raw diffraction images are integrated to determine the intensity of each reflection and corrected for experimental factors.

      • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

      • Structure Solution: For small molecules, "direct methods" are typically used to solve the phase problem and generate an initial electron density map and atomic model.[15]

      • Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to minimize the difference between the observed diffraction data and the data calculated from the model.

      • Validation: The final structure is validated using a variety of crystallographic metrics (e.g., R-factors) to ensure its quality and accuracy.

Visualizing the Process and a Priori Relationships

To better understand the workflow and the underlying principles, the following diagrams illustrate the key processes and relationships in crystal structure analysis.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Select Quality Crystal DataCollection X-ray Data Collection Mounting->DataCollection Processing Data Processing DataCollection->Processing Diffraction Data Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

G cluster_interactions Intermolecular Forces cluster_properties Physicochemical Properties MolStructure Molecular Structure (Functional Groups, Shape) HBond Hydrogen Bonding MolStructure->HBond PiStack π-π Stacking MolStructure->PiStack VDW van der Waals MolStructure->VDW CrystalPacking Crystal Packing (Polymorphism) HBond->CrystalPacking PiStack->CrystalPacking VDW->CrystalPacking Solubility Solubility CrystalPacking->Solubility Stability Stability CrystalPacking->Stability Bioavailability Bioavailability CrystalPacking->Bioavailability

Caption: Relationship between molecular structure and bulk properties.

Conclusion

The comprehensive crystal structure analysis of a new chemical entity like 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile is an indispensable component of its development as a potential pharmaceutical. This process provides definitive proof of its molecular structure and, more importantly, unlocks a deep understanding of its solid-state properties. By identifying and characterizing the most stable and suitable polymorphic form, researchers can mitigate risks in later-stage development, ensuring the final drug product is safe, effective, and consistent. The framework and comparative data presented in this guide offer a robust starting point for the empirical investigation of this promising molecule.

References

  • Journal of Analytical & Bioanalytical Techniques. The Role of Crystallography in Drug Development.
  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • Pandey, P. K. (2025, August 11). What Is Polymorphism and How Does It Impact Pharmaceutical Development. PharmaGuru.
  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
  • Polymorphism in Pharmaceutical Products.
  • Jagiellońskie Centrum Innowacji.
  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design.
  • RJPT. (2025, April 10).
  • Cody, V. The role of crystallography in drug design. PMC - NIH.
  • Drug Target Review. (2017, September 15).
  • Wikipedia. X-ray crystallography.
  • Excillum. Small molecule crystallography.
  • IUCr Journals. (2022, June 15).
  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?.
  • ResearchGate.
  • CORE. (2012, July 27).
  • MDPI. (2012, July 27).
  • Sigma-Aldrich. 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile.
  • Wikipedia. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile.

Sources

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